molecular formula Al B10822346 Aluminum CAS No. 91728-14-2

Aluminum

Cat. No.: B10822346
CAS No.: 91728-14-2
M. Wt: 26.981538 g/mol
InChI Key: XAGFODPZIPBFFR-UHFFFAOYSA-N
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Description

Aluminum is a lightweight, versatile, and highly abundant metal, recognized for its exceptional combination of properties including low density, high thermal and electrical conductivity, and excellent corrosion resistance due to a protective oxide layer . These characteristics make it an indispensable material across a wide spectrum of research and industrial applications. In the transportation sector, aluminum alloys are critical for automotive lightweighting, improving fuel efficiency and reducing emissions in vehicles; they are increasingly used in electric vehicles for structural components like shock towers and frontal frames . The metal's high electrical conductivity and low density make it a standard material for electrical conductors and power transmission lines . Furthermore, aluminum's excellent barrier properties drive its widespread use in packaging research, particularly for food and beverage containers, where it protects against moisture, light, and air . It is also a fundamental material in construction and infrastructure research for windows, doors, and bridges, valued for its durability and resistance to harsh environmental conditions . The global push for a circular economy is accelerating research into aluminum's recyclability, as recycled aluminum requires only 5% of the energy used for primary production, making it a key focus for sustainable technology development . Ongoing research focuses on developing new aluminum alloys with higher strength, better castability, and reduced reliance on critical raw materials , as well as advanced processing techniques like cryogenic forging to enhance microstructural control for aerospace applications . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

aluminum
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InChI

InChI=1S/Al
Source PubChem
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InChI Key

XAGFODPZIPBFFR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

[Al]
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Molecular Formula

Al
Record name ALUMINIUM
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DSSTOX Substance ID

DTXSID3040273
Record name Aluminum
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Molecular Weight

26.981538 g/mol
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Physical Description

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, A silvery-grey powder or tiny sheets, Silvery-white, malleable, ductile, odorless metal; [NIOSH], Solid, Silvery-white, malleable, ductile, odorless metal.
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Boiling Point

4221 °F
Record name Aluminum
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Solubility

Insoluble in water and in organic solvents. Soluble in dilute hydrochloric acid., Insoluble
Record name ALUMINIUM
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Density

2.70
Record name Aluminum
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Vapor Pressure

0 mmHg (approx)
Record name Aluminum
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CAS No.

7429-90-5, 91728-14-2
Record name Aluminum
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Record name ALUMINUM
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Melting Point

1220 ° F, 660 °C, 1220 °F
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Advanced Synthetic and Derivatization Methodologies for Aluminum Based Systems

Organoaluminum Chemistry: Synthesis and Mechanistic Studies

Organoaluminum chemistry, a significant area within organometallic chemistry, focuses on compounds containing carbon-aluminum bonds. The behavior of these compounds is largely dictated by the polarity of the C-Al bond and the pronounced Lewis acidity of three-coordinate aluminum species. Industrially, organoaluminum compounds are extensively utilized in the production of polyolefins. wikipedia.org

Recent developments in organoaluminum chemistry have addressed challenges such as pyrophoric nature, kinetic instability, and volatility through the use of bulky substituents and stabilizing coordinative ligands. goettingen-research-online.de

Synthesis of Organoaluminum Complexes and Coordination Compounds

Hydroalumination, the addition of an Al-H bond across an alkene or alkyne, is another crucial synthetic route. This process typically occurs at elevated temperatures and may require activation by trialkylaluminum reagents. For non-bulky R groups, the resulting organoaluminum hydrides are often trimeric. Subsequent treatment with more alkene leads to hydroalumination. Diisobutylaluminum hydride, a dimeric species, is synthesized via hydride elimination from triisobutylaluminum. wikipedia.org

Carboalumination involves the net addition of an organyl group and a metal fragment across a multiple bond in alkenes and alkynes. This can proceed thermally or be catalyzed by transition metals. wikipedia.org

Organoaluminum compounds, being hard acids, readily form adducts with Lewis bases such as pyridine, THF, and tertiary amines, resulting in tetrahedral aluminum centers. wikipedia.org

Research highlights include the synthesis of mixed dimethylalkynylaluminum reagents, which exhibit unique reactivity in C-C bond formation. These reagents can be prepared via original synthetic pathways. thieme-connect.comparisdescartes.fr

Reactivity and Reaction Mechanisms of Organoaluminum Species

The reactivity of organoaluminum compounds is largely influenced by the polarized Al-C bond, which renders the carbon highly basic. They react with acids to yield alkanes; for example, alcohols react to form alkoxides. wikipedia.org Amines react to give amido derivatives. wikipedia.org

Organoaluminum compounds demonstrate high reactivity towards electrophiles. wikipedia.org Reactions with carbon dioxide yield dialkylaluminum carboxylates and subsequently alkyl aluminum dicarboxylates. This conversion is analogous to the carbonation of Grignard reagents and has been applied in the synthesis of alcohols, olefins, or ketones. wikipedia.org Reaction with oxygen produces corresponding alkoxides, which can be hydrolyzed to alcohols. wikipedia.org

Low-coordinated aluminum cationic compounds are strong Lewis acids. researchgate.net While aluminum typically maintains its oxidation state in complexes, these complexes can still promote redox reactions, such as hydride transfer processes, alkene epoxidation, and activation of allylic and aliphatic C-H bonds. researchgate.net

Studies on the reactivity of dialkylalumanyl anions have shown reactions with unsaturated compounds like naphthalene (B1677914) and anthracene (B1667546) through (1+4) cyclization, forming Al-containing norbornadiene derivatives. researchgate.net With diphenylacetylene (B1204595) and (E)/(Z)-stilbenes, (1+2) cyclization occurs, leading to Al-C-C three-membered rings. researchgate.net

Mechanistic studies in organoaluminum chemistry explore the pathways of various reactions. For instance, the addition of organoaluminum compounds to ketones and other electron donors like nitriles, esters, and ethers proceeds via similar mechanisms, often involving the coordination of the acidic aluminum center to the substrate. iupac.org This coordination activates the nucleophile and plays a significant role in the reaction's outcome. thieme-connect.com

Detailed research findings include the investigation of the mechanisms of hydro-, carbo-, and cycloalumination of alkenes and alkynes catalyzed by zirconium complexes, identifying intermediate structures and the effects of organoaluminum compound structure and reaction conditions on activity and selectivity. researchgate.net

Design and Synthesis of Advanced Aluminum Framework Materials

Advanced aluminum framework materials, including Metal-Organic Frameworks (MOFs), mesoporous and hierarchical oxides, and zeolites/zeotypes, are synthesized for diverse applications due to their unique structural and chemical properties.

Aluminum-Based Metal-Organic Frameworks (Al-MOFs)

Aluminum-based Metal-Organic Frameworks (Al-MOFs) are a promising class of materials known for their excellent thermal, hydrothermal, and chemical stabilities, coupled with the abundance of aluminum. acs.org They are synthesized through the coordination bonding of aluminum clusters with organic ligands, forming three-dimensional structures with defined channels and pores. mdpi.com

Various synthesis strategies exist for Al-MOFs, including hydrothermal, microwave irradiation, electrochemical, mechanochemical, and sonochemical methods. frontiersin.org Traditional methods often involve the use of HF, HNO3, and bulk solvents, which can present challenges in obtaining pure phases. acs.org More recent advancements include solvent-free synthesis routes for aluminum trimesate (Al-BTC) MOFs like MIL-100(Al), MIL-96(Al), and MIL-110(Al), allowing for phase selectivity and high yields. acs.org

Green synthesis routes using sustainable and cost-effective approaches are also being explored, utilizing natural extracts as sources of organic linkers. nih.govfrontiersin.org For example, Al-MOF nanostructures have been synthesized using Satureja hortensis extract. nih.govfrontiersin.org

Al-MOFs like Al-fumarate (Al-fu) exhibit high chemical and water stability and excellent water adsorption capabilities. mdpi.com Al-fu's structure consists of helical chains of corner-sharing AlO6 octahedra interconnected by fumarate (B1241708) ions, creating one-dimensional channels. mdpi.com

Mesoporous and Hierarchical Aluminum Oxide Structures

Mesoporous aluminum oxides, characterized by their high surface areas and tunable pore sizes, are synthesized for applications in catalysis, adsorption, and as catalyst supports. google.comijcce.ac.ir Various chemical routes are employed, including hydrolysis, sol-gel, and hydrothermal processes, using precursors such as aluminum salts, alkoxides, and powders. ijcce.ac.ir

Synthesis methods often involve the use of pore-forming agents or templates, although template-free approaches for hierarchical structures have also been developed. google.comrsc.orgrsc.org Small organic templating agents or hydrogels can be used to create the mesoporous structure. google.commdpi.com The pore size can be adjusted by varying synthesis parameters like heating time and temperature. google.com

Mesoporous aluminum oxides with three-dimensionally and randomly connected framework mesopores have been synthesized by heating a homogeneous mixture of aluminum species and organic pore-forming agents, followed by calcination to remove the template. google.com These materials exhibit high thermal stability and tunable pore sizes. google.com

Hierarchical aluminum oxide structures, such as microspheres with broccoli-like structures or spindle-like γ-Al2O3 materials composed of nanoflakes, have been synthesized through facile methods, including template-free hydrothermal routes and sequential calcination. rsc.orgrsc.org A multistep crystal adsorption-splitting growth mechanism has been proposed for the formation of some hierarchical structures. rsc.org

Data on mesoporous alumina (B75360) synthesis shows the impact of parameters like pH and calcination temperature on surface area, pore volume, and pore size. For example, increasing pH up to a certain point can increase surface area and pore volume. mdpi.com Calcination temperature affects the crystallinity and textural properties. mdpi.comcsic.es

Here is a sample data table illustrating the effect of pH on the textural properties of mesoporous alumina:

pH ValueSpecific Surface Area (m²/g)Pore Volume (cm³/g)
6263.40.34
8--
10377.80.55
12--
13--

Hierarchical anodic aluminum oxide (AAO) templates with ordered and tunable porous structures are also synthesized, integrating self-assembled microsphere templates into the anodization process. nih.gov

Aluminum-Containing Zeolites and Zeotypes

Aluminum-containing zeolites and zeotypes are crystalline microporous materials with diverse applications as catalysts, adsorbents, and ion exchangers. researchgate.netthescipub.com Their synthesis involves creating a reaction mixture containing sources of aluminum oxide, silicon oxide (for zeolites), and often an organic or inorganic structure-directing agent (SDA) under hydrothermal conditions. google.comgoogle.comcsic.es

The presence and content of aluminum in the synthesis gel play a crucial role in directing the formation of specific zeolite phases. csic.es The Si/Al ratio is a key parameter that influences the zeolite's properties, including acidity and cation exchange capacity. thescipub.comgoogle.comacs.org High aluminum content can increase the zeolite's acidity, enhancing its catalytic properties. google.com

Synthesis methods for aluminum-containing zeolites include hydrothermal synthesis using various precursors like sodium aluminate, sodium silicate, and aluminum hydroxide (B78521). researchgate.netthescipub.comgoogle.com Organic templates such as quaternary ammonium (B1175870) compounds are commonly used to direct the formation of specific framework structures. google.comgoogle.com

Examples of synthesized aluminum-containing zeolites include SSZ-24 (AFI structure) and zeolite A (LTA structure). thescipub.comgoogle.comgoogle.com Synthesis parameters like reaction temperature, time, and the ratio of reactants significantly impact the crystallinity and properties of the resulting zeolite. researchgate.netthescipub.com For instance, higher reaction temperatures can increase the crystallinity of zeolite A. thescipub.com

Research also explores the synthesis of aluminum-rich zeolites with low Si/Al ratios, which were previously challenging to obtain. google.com Transforming a gmelinite zeolite into an AFI zeolite is one approach to synthesize low silica (B1680970) AFI zeolites. google.com

Aluminophosphate (AlPO)-based zeotypes, including silicoaluminophosphate (SAPO) materials, are also synthesized. researchgate.netrsc.org A general route for synthesizing AlPO zeotypes involves the calcination of amorphous precursors at moderate temperatures. researchgate.net Organic SDAs are often required for the synthesis of zeotype membranes, although efforts are being made towards template-free methods. rsc.org

The structure-directing role of aluminum and fluoride (B91410) in zeolite synthesis has been investigated through computational approaches, helping to predict the stability of different zeolite phases under various synthesis conditions. csic.esacs.org

Here is a sample data table illustrating the effect of reaction temperature on the crystallinity of synthesized Zeolite A:

Reaction Temperature (°C)Crystallinity (%)
60-
70-
80-
9075

Synthesis of zeolites from industrial wastes containing aluminum and silicon resources, such as aluminum dross and waste LCD glass, is an active area of research, offering a waste valorization process. mdpi.com

Synthesis of Nanostructured Aluminum Materials

The creation of aluminum-based materials at the nanoscale unlocks unique properties and expands their potential applications. Various techniques have been developed to control the size, shape, and structure of aluminum nanomaterials.

Preparation of Aluminum Nanoparticles and Nanowires

The synthesis of metallic nanoparticles, including aluminum, is a dynamic field within nanotechnology. Techniques for preparing aluminum nanoparticles can be broadly categorized into solid-phase, liquid-phase, and gas-phase processes. Solid-phase methods include mechanical ball milling and mechanochemical approaches. Liquid-phase techniques encompass laser ablation, exploding wire, solution reduction, and decomposition processes. Gas-phase processes involve gas evaporation, exploding wire, and laser ablation orientjchem.org.

Chemical synthesis of aluminum nanocrystals (NCs) with controlled size and shape has historically presented challenges, partly due to the high reactivity of aluminum precursors with substances like O₂, H₂O, and common reagents acs.org. The first chemical synthesis of Al NCs was demonstrated by decomposing AlH₃ using titanium isopropoxide (TIP) acs.org. Subsequent research has refined this protocol, with the role of a catalyst in Al NC synthesis being considered unique to this approach acs.org. Significant advancements have been made in Al NC synthesis, postsynthetic modifications, and the application of aluminum nanoparticles in areas such as chemical sensing and photocatalysis acs.org. Factors like facet-binding ligands, alternative Al precursors, new titanium-based reduction catalysts, and even solvent composition have been shown to influence reaction products and open avenues for future developments acs.org.

Aluminum nitride (AlN) nanostructures, specifically cubic AlN nanowires and nanoparticles, have been synthesized using a DC arc-plasma-induced melting method. This process involves melting pure aluminum in a nitrogen-argon ambient, where the material flux reacts with nitrogen under non-equilibrium conditions and condenses to form the nanostructures researchgate.net. X-ray diffraction and electron diffraction confirm the cubic phase dominance in both nanowires and nanoparticles synthesized at low currents researchgate.net. Typical particle size distributions range from 15 to 80 nm, while nanowires vary from 30 to 100 nm in diameter and 500 to 700 nm in length, depending on process parameters like arc current and nitrogen pressure researchgate.net.

Anodic Aluminum Oxide (AAO) Fabrication and Functionalization

Nanoporous anodic aluminum oxide (AAO) membranes are significant templates for the synthesis of one-dimensional (1D) nanomaterials and have numerous applications, including sensors, photonic devices, and catalysis mdpi.comarxiv.org. AAO is formed through the electrochemical anodization of aluminum, a process that results in a self-ordered array of cylindrical pores with controllable dimensions arxiv.org.

A widely used method for fabricating ordered AAO films is the two-step anodization process. In this method, a first oxide film is grown and then selectively dissolved to create a pre-patterned aluminum surface, which guides the formation of a more regular pore structure during a second anodization step nist.gov. While effective, this traditional method has relatively low throughput and material utilization as the first film is discarded nist.gov.

Alternative schemes, such as alternating anodization and cathodic delamination, have been demonstrated to improve efficiency by allowing the fabrication of multiple AAO films from a single sacrificial layer nist.gov. This approach significantly enhances the total aluminum-to-alumina yield nist.gov. The pore geometry of AAO can be controlled by adjusting parameters such as material composition, applied voltage, electrolyte type, temperature, and anodizing time mdpi.com. Anodization processes can utilize direct current (DCA), reverse pulse, pulse anodization (PA), or hybrid pulse anodization (HPA) mdpi.com. Mild anodization (MA) typically occurs at lower temperatures (-5 to 15 °C) to minimize Joule heating mdpi.com. HPA allows for fabrication at relatively higher temperatures (20-30 °C) using lower-purity aluminum, addressing issues of costly high-purity aluminum and long processing times mdpi.com.

Functionalization of AAO membranes is crucial for tailoring their properties for specific applications, such as biosensing. For instance, AAO membranes have been functionalized for SARS-CoV-2 genomic target detection. The surface of the nanopores can be functionalized using surface binding reagents like 3-aminopropyltrimethoxysilane (B80574) (APTMS) and glutaraldehyde (B144438) (GA) through a layer-by-layer coating approach, allowing for the immobilization of probe DNA nih.gov. This functionalization enables efficient trapping and identification of targets via DNA-DNA and DNA-RNA hybridization nih.gov.

Two-Dimensional (2D) Aluminum-Based Nanosheets

The synthesis of two-dimensional (2D) nanomaterials is an active area of research, with methods generally classified into top-down and bottom-up approaches dovepress.com. Top-down methods involve the exfoliation of bulk materials, while bottom-up methods rely on chemical reactions of precursors dovepress.com.

While the synthesis of 2D metal oxide nanosheets is being explored using generalized strategies like thermoregulated phase transition methods rsc.org, specific detailed methodologies for the direct synthesis of 2D metallic aluminum nanosheets are less extensively documented in the provided information. However, one wet-chemical approach has been reported for preparing face-centered cubic (fcc) aluminum nanosheets through the reduction of aluminum chloride in a non-protonic mesitylene (B46885) solution oup.com. This method utilizes a surface-confined agent, in this case, oxygen, to assist in the formation of the 2D structure oup.com. The controlled synthesis of 2D metal nanomaterials with desired characteristics is essential for exploring their properties and applications oup.com. Capping agents in wet-chemical synthesis can significantly reduce surface energy and facilitate growth along specific crystalline orientations oup.com.

Fabrication and Microstructural Engineering of Advanced Aluminum Alloys and Composites

Advanced aluminum alloys and composites are engineered to possess enhanced mechanical, thermal, and functional properties for demanding applications in industries such as aerospace and automotive bohrium.compremierscience.commdpi.comtandfonline.com. Fabrication and microstructural engineering play critical roles in achieving these properties.

Advanced Alloy Design and Processing Techniques

The design of advanced aluminum alloys involves the careful selection of alloying elements to modify the aluminum matrix and achieve desired properties ijsrp.org. Alloying elements can be classified as major or minor elements, microstructure modifiers, or impurities ijsrp.org. For example, the addition of lithium to aluminum significantly reduces density and enhances strength premierscience.com. Magnesium additions can improve work-hardening characteristics and corrosion resistance, and when combined with silicon, form strengthening phases like Mg₂Si ijsrp.org. Nickel can improve the hot hardness of aluminum-silicon casting and forging alloys ijsrp.org.

Advanced processing techniques are crucial for controlling the microstructure and properties of these alloys and composites. Wire Arc Additive Manufacturing (WAAM) is an additive manufacturing technique used to fabricate parts layer by layer, offering advantages such as high deposition rates, lower manufacturing costs, and reduced production time compared to conventional methods bohrium.comscispace.com. WAAM-fabricated aluminum alloy components are in high demand in various industries bohrium.com. Different WAAM processes, including GMAW-based, GTAW-based, CMT-based, and PAW-based, have distinct characteristics that influence the microstructure and mechanical properties of the resulting components scispace.com. Optimizing welding parameters, designing path control schemes, and using pulsed arc and laser induction can improve the surface dimensional accuracy of GMAW-based aluminum alloys scispace.com. Challenges in WAAM of aluminum alloys include porosity, corrosion, delamination, residual stresses, and oxidation bohrium.com. Post-processing treatments like heat treatment and laser shock peening can further enhance mechanical properties bohrium.com.

Rapid solidification techniques involve quickly cooling liquid alloys to produce a solid with a refined grain size and microstructure, leading to improved mechanical properties such as higher strength and better fatigue resistance premierscience.com. Powder metallurgy is another advanced manufacturing process with potential for producing aluminum-lithium alloys and aluminum matrix composites premierscience.comscirp.orgmdpi.com. This method involves using precursor powders and can incorporate various reinforcement materials like ceramics, metals, and intermetallic particles to enhance properties such as hardness, strength, and wear resistance scirp.orgmdpi.com. Stir casting is considered an ideal and cost-effective liquid state processing technique for particulate reinforced aluminum composites, offering good results with reinforcements like carbon nanotubes (CNTs) tandfonline.comscirp.org.

Hot stamping and forming technologies are also employed for aluminum alloys, particularly in the automotive industry for lightweighting mdpi.com. These processes involve forming the material at high temperatures, often followed by heat treatment to enhance mechanical properties mdpi.com. The hot-forming process typically includes solution heat treatment, quenching, and artificial aging mdpi.com.

Microstructural analysis techniques such as Scanning Electron Microscopy (SEM), Energy Dispersive X-ray (EDX) analysis, and X-ray Diffraction (XRD) are used to characterize the microstructure, elemental composition, and phases present in advanced aluminum alloys and composites scirp.org. Vickers hardness testing is commonly used to evaluate mechanical properties tandfonline.comscirp.org.

Grain boundary engineering (GBE) and nanotwinning are microstructural engineering approaches used to enhance the mechanical properties and performance of aluminum alloys. GBE focuses on controlling the distribution and character of grain boundaries within a material's microstructure jst.go.jparchivesmse.org. Severe plastic deformation (SPD) techniques have been developed to create bulk, ultrafine-grained (UFG) structures in aluminum alloys, resulting in submicron or nanometer grain sizes and the formation of new grain boundaries with non-equilibrium structures jst.go.jpresearchgate.net. This can significantly alter the strength and ductility compared to coarse-grained counterparts jst.go.jp.

In UFG aluminum alloys, the structure and segregation at grain boundaries can influence mechanical behavior, including modifying the Hall-Petch relationship and affecting strain rate sensitivity jst.go.jpresearchgate.net. Unusually high strain rate sensitivity, intensive grain boundary sliding (GBS), and low-temperature superplasticity have been observed in UFG Al alloys jst.go.jpresearchgate.net. GBS is a grain size-sensitive mechanism, and finer grain sizes contribute to higher GBS contribution to superplastic elongation mdpi.com. The activation of GBS depends on grain size, strain rate sensitivity, deformation temperature, and alloy composition mdpi.com. Segregation of elements like Zn and Mg at grain boundaries in Al-Zn-Mg alloys can form a grain boundary structure that is responsive to GBS, enhancing superplasticity mdpi.com.

GBE is also being explored in aluminum alloys fabricated by Laser Powder Bed Fusion (LPBF), where the unique, non-equilibrium microstructures necessitate tailored GBE strategies archivesmse.orgresearchgate.net. Manipulating Coincidence Site Lattice (CSL) boundaries is a focus of GBE in LPBF materials to achieve desired properties archivesmse.orgresearchgate.net.

Nanotwinning involves introducing a high density of twin boundaries within the material's structure purdue.eduresearchgate.net. Twin boundaries are special grain boundaries with mirror symmetry that can impede dislocation motion and act as dislocation sources, contributing to both strength and plasticity purdue.edu. While twinning is less common in aluminum due to its high stacking fault energy, methods have been developed to introduce high-density twins purdue.edumdpi.com. Certain solute elements can increase twin density by decreasing stacking fault energy and retarding detwinning purdue.edu.

Nanotwinned aluminum alloys, such as Al-Ni and Al-Ti binary alloys fabricated by magnetron sputtering, have shown high strength, good deformability, and unique deformation mechanisms purdue.edu. Adding a third or fourth solute element can further enhance the deformation and thermal stability of binary nanotwinned aluminum alloys purdue.edu. Interfaces, such as those in Al/Ti multilayers, can also facilitate twin formation in aluminum purdue.edu. Nanotwinned Al/Ti multilayers have demonstrated ultra-high strength, superb deformability, and thermal stability purdue.edu.

Nanotwinned Al-Zr alloys fabricated via magnetron sputtering have been shown to possess unique microstructures with vertically aligned Σ3(112) incoherent twin boundaries (ITBs) mdpi.comaip.org. These alloys exhibit remarkable mechanical strengths and thermal stability mdpi.com. The hardness of nanotwinned Al-Zr alloys can reach 4.2 GPa, exhibiting improved strain rate sensitivity mdpi.com. The high stacking fault energy of aluminum typically prevents the formation of the 9R phase, but solute elements like Zr can stabilize the diffuse ITB structure by pinning Shockley partials mdpi.com. Nanotwinned Al-Fe alloys with a high density of 9R phase have shown flow stress exceeding 1.5 GPa, comparable to high-strength steels researchgate.net. Molecular dynamics simulations suggest that the significant strengthening and strain hardening in Al-Fe alloys arise mainly from the high-density 9R phase and nanoscale grain sizes researchgate.net.

Complex Concentrated Aluminum Alloys

Complex Concentrated Alloys (CCAs), also known as multi-principal alloys or high-entropy alloys (HEAs), represent a paradigm shift in alloy design. Unlike traditional alloys based on a single predominant element, CCAs consist of multiple principal elements in high concentrations, often in near-equiatomic ratios. This compositional complexity can lead to the formation of stable solid solutions and potentially novel microstructures with exceptional properties. mdpi.com

The synthesis of aluminum-based CCAs presents unique challenges due to the diverse melting points and chemical reactivities of the constituent elements. Advanced synthetic approaches for these alloys often involve techniques aimed at achieving homogeneous mixing and controlled solidification structures. Vacuum arc melting and induction melting in protective atmospheres (such as argon or nitrogen) are common methods for producing ingots of CCAs. nih.gov These techniques facilitate melting and mixing while minimizing oxidation of reactive elements like magnesium or zinc. nih.gov Casting into water-cooled copper molds is frequently employed to achieve rapid solidification rates, which can help suppress the formation of undesirable brittle intermetallic compounds and promote the desired solid solution phases. nih.gov

Research findings highlight the use of computational tools like the CALPHAD (Calculation of Phase Diagrams) method to predict phase formation and understand the thermodynamic parameters in complex multicomponent systems, guiding the design and synthesis of novel aluminum-based CCAs. nih.govmdpi.com For example, studies on Al-Mg-Zn-Cu-Si and Al-Mg-Sn-Zn-X (where X can be Ni, Mn, or Ti) CCAs have utilized CALPHAD methodology to inform their synthesis via induction furnace and pour mold casting processes. nih.govmdpi.com

Novel approaches, such as combining high pressure and high temperature, have been explored to synthesize single-phase aluminum-based CCAs with ultra-low density and high specific strength. springernature.com This method has successfully produced a bulk single-phase Al₅₅Mg₃₅Li₅Zn₅ CCA, demonstrating the potential of non-conventional synthesis routes to achieve unique microstructures and enhanced properties. springernature.com

Synthesis of Aluminum Matrix Composites (AMCs)

Aluminum Matrix Composites (AMCs) are engineered materials consisting of an aluminum alloy matrix reinforced with a second phase, such as particles, whiskers, or fibers. These reinforcements enhance the mechanical properties, wear resistance, and stiffness of the base aluminum alloy. mdpi.comtandfonline.com The synthesis of AMCs involves various techniques aimed at uniformly dispersing the reinforcement phase within the aluminum matrix and ensuring good interfacial bonding. mdpi.com

Common challenges in AMC production include issues with wettability between the molten aluminum and the reinforcement, uniform dispersion of the reinforcement, agglomeration of particles, and interface debonding. ijaem.net To address these, various solid-state, liquid-state, and deposition processes have been developed. tandfonline.comijaem.net

Particulate-Reinforced Aluminum Composites

Particulate-reinforced aluminum composites, where ceramic or intermetallic particles are dispersed within the aluminum matrix, are widely studied. mdpi.comtandfonline.com Powder metallurgy is a prominent solid-state method for synthesizing these composites. mdpi.comtandfonline.combohrium.com This process typically involves mixing aluminum powder with reinforcing particles (e.g., silicon carbide, alumina, or intermetallic compounds) mdpi.combohrium.com, followed by cold compaction and subsequent sintering in a controlled atmosphere. mdpi.combohrium.com Powder metallurgy offers advantages such as a wide selection of materials, lower preparation costs, and the ability to produce near-net-shape components. mdpi.comtandfonline.combohrium.com Research has shown that parameters like sintering temperature and time significantly influence the density, hardness, and compressive strength of the resulting composites. bohrium.com

Liquid-state methods, such as stir casting, are also widely used for particulate-reinforced AMCs. ijaem.netnist.gov In this technique, reinforcing particles are introduced into the molten aluminum alloy while being mechanically stirred to promote dispersion. ijaem.netnist.gov The mixture is then solidified. ijaem.net While relatively simple and cost-effective, achieving uniform particle distribution can be challenging and is influenced by process parameters like stirring temperature, time, and speed. ijaem.net

In-situ synthesis is another advanced approach where reinforcing phases are formed directly within the aluminum melt through controlled chemical reactions between precursor components. ustb.edu.cnengineering.org.cn This method can lead to cleaner interfaces and finer reinforcement sizes compared to ex-situ methods where pre-made reinforcements are added. ustb.edu.cnengineering.org.cn For instance, in-situ Al₂O₃ and Al₃Zr particulate reinforced aluminum matrix composites have been synthesized by direct melt reaction using Al-Zr(CO₃)₂ components under a pulsed magnetic field, which accelerates heat and mass transfer and improves the kinetic conditions for in-situ fabrication. ustb.edu.cn

Fiber-Reinforced Aluminum Composites

Fiber-reinforced aluminum composites utilize continuous or chopped fibers (e.g., carbon fibers, glass fibers, or ceramic fibers) to provide reinforcement. nist.govuow.edu.aunih.gov Advanced synthetic methods aim to effectively infiltrate the fiber preforms with molten aluminum or incorporate fibers into the aluminum matrix while maintaining fiber integrity and achieving good interfacial bonding.

Pressure infiltration is a key method for synthesizing fiber-reinforced AMCs. nist.govresearchgate.net This involves forcing molten aluminum into a preheated porous fiber preform under external pressure, displacing trapped gases and ensuring complete infiltration. nist.govresearchgate.net Both gas pressure infiltration and squeeze casting (where molten metal is squeezed into a preform using a hydraulic press) are examples of this technique. ijaem.netresearchgate.net

Solid-state methods like powder metallurgy can also be adapted for fiber reinforcement, where chopped fibers are mixed with aluminum powder and then consolidated through techniques like hot extrusion. uow.edu.aunih.gov This approach can be used to produce composites with tailored fiber distributions. nih.gov

Research indicates that the choice of reinforcement material, its size and volume fraction, and the fabrication route significantly influence the final properties of AMCs. tandfonline.com Achieving strong interfacial bonding between the aluminum matrix and the reinforcement is crucial for optimal mechanical performance.

Bimetallic and Multimetallic Aluminum Systems: Advanced Synthetic Approaches

Bimetallic and multimetallic aluminum systems involve the combination of aluminum with one or more other metallic elements to create materials with tailored electronic, optical, catalytic, and structural properties. mdpi.combohrium.com These systems can exist as alloys, intermetallic compounds, or nanostructures. Advanced synthetic approaches focus on controlling the composition, structure, and morphology of these systems to optimize their performance for specific applications.

Physical methods for synthesizing bimetallic and multimetallic systems involving aluminum include mechanical alloying, radiolysis, sonochemical methods, electrical explosion of metal wires, and magnetic field-assisted laser ablation in liquid. mdpi.com Mechanical alloying, a solid-state powder processing technique, can be used to synthesize amorphous or nanocrystalline bimetallic and multimetallic aluminum alloys by repeatedly cold welding, fracturing, and rewelding powder particles. mdpi.comsemanticscholar.org

Chemical methods, particularly liquid-phase synthesis, are crucial for creating bimetallic and multimetallic aluminum nanostructures with controlled size, shape, and composition. bohrium.com Techniques like co-precipitation and sol-gel methods can be employed to synthesize supported bimetallic catalysts involving aluminum. nchu.edu.tw In co-precipitation, a mixture of metal precursors is precipitated, often with a support precursor, followed by drying and calcination. nchu.edu.tw The sol-gel method offers the advantage of producing supports with high surface area and porosity, facilitating the dispersion of metal particles. nchu.edu.tw

Advanced approaches for synthesizing multimetallic nanoclusters include high-throughput combinatorial synthesis using techniques like thermal shock heating, which allows for rapid exploration of compositional space and production of ultrafine, homogeneous alloy nanoclusters. pnas.orgosti.gov This method can overcome the challenges of immiscibility often encountered with conventional synthesis methods for multimetallic systems. pnas.org

Furthermore, the synthesis of bimetallic catalytic systems based on aluminum can involve in-situ formation from reactions between aluminum metal and other precursors, modified with metal chlorides. researchgate.net Ligand-directed assembly has also been explored for the synthesis of multinuclear aluminum complexes, which can serve as catalysts. researchgate.net

The design and synthesis of compositionally complex multimetallic aluminum alloys, including high-entropy alloys, often require advanced computational tools and high-throughput experimental approaches to navigate the vast compositional space and optimize synthesis parameters. arxiv.org

Controlled Synthesis of Amorphous Aluminum Compounds

Amorphous aluminum compounds, lacking a long-range crystalline order, possess unique properties that make them suitable for applications such as catalysts, catalyst supports, adsorbents, and protective coatings. mdpi.commdpi.comnih.govijcce.ac.ir Controlled synthesis methods are essential to tailor their phase composition, surface properties, and morphology.

Various methods are employed for the synthesis of amorphous aluminum compounds, including the calcination of aluminum salts, hydrolysis of aluminum alcoholates, and precipitation from aluminum-containing solutions by a base. mdpi.com These methods can yield different non-crystalline aluminum compounds with varying phase compositions and surface characteristics. mdpi.com

Pulse activation methods, such as mechanochemical activation (MCA), thermochemical activation (TCA), and thermal centrifugal activation (CTA), are used for the synthesis of amorphous alumina supports and catalysts. mdpi.com These methods involve short exposure times of initial aluminum hydroxide to high pressure, temperature, or significant heating, aiming to destroy the crystal structure and form X-ray amorphous products. mdpi.com

Hydrothermal treatment at lower temperatures can yield crystalline boehmite along with an amorphous phase, while higher temperatures favor the formation of crystalline boehmite. mdpi.com The properties of amorphous alumina, such as surface area and acidity, are significantly influenced by the synthesis method and precursor used. mdpi.com For instance, hydrolysis of organoaluminum compounds can yield high-purity amorphous aluminum hydroxide. mdpi.com

Sol-gel processing is another versatile method for synthesizing amorphous alumina, allowing for control over the structure and texture of the resulting material by adjusting parameters like pH, water content, and solvent nature. ijcce.ac.irrsc.org Template-assisted methods and the use of surfactants can also be employed to control the particle size distribution and textural morphology of mesoporous amorphous alumina. ijcce.ac.irrsc.org However, surfactant-free methods utilizing pure aluminum alkoxides and controlled hydrolysis have also been developed to produce amorphous aluminum oxides with high surface areas. rsc.org

Nonthermal plasma approaches utilizing precursors like trimethylaluminum (B3029685) and oxygen have been successfully used to synthesize amorphous aluminum oxide nanoparticles with controlled sizes. nih.gov The crystallization behavior of these amorphous nanoparticles upon annealing is size-dependent. nih.gov

Environmental Biogeochemistry and Geochemical Cycling of Aluminum

Aluminum Speciation and Mobility in Natural Environments

Aluminum speciation, or the chemical form in which it exists, is a key factor in understanding its environmental impact, mobility, bioavailability, and potential toxicity. researchgate.netdiva-portal.orglibretexts.org The speciation of aluminum is highly complex and depends on various environmental factors, including pH, the presence of inorganic and organic ligands, and interactions with solid phases. libretexts.org

In aqueous solutions, Al³⁺ establishes strong interactions with water molecules, leading to the formation of hexahydrate complexes. mdpi.com Al³⁺ in aqueous solutions exhibits a strong tendency towards hydrolysis, resulting in the formation of several mono- and polynuclear hydroxo complexes. mdpi.com The solubility of aluminum is highly pH dependent. researchgate.net

In acidic solutions (pH < 5.5), the predominant species is the hexahydrate Al³⁺ ion. nih.gov As pH increases, hydrolysis occurs, forming monomeric species such as AlOH²⁺, Al(OH)₂⁺, and neutral Al(OH)₃⁰. researchgate.net In neutral solutions, aluminum primarily precipitates as Al(OH)₃, which can redissolve at pH > 7 with the formation of aluminates, the primary soluble aluminum species at higher pH. mdpi.com At pH > 6.2, the tetrahedral aluminate species, Al(OH)₄⁻, becomes significant. nih.gov

The formation of polynuclear species, such as Al₃(OH)₄⁵⁺ and Al₁₃(OH)₃₂⁷⁺, is also observed in aqueous solutions, and their formation constants depend on ionic strength. mdpi.comresearchgate.net The stability fields of intermediate hydrolyzed aluminum species are narrow with respect to pH at moderate to high ionic strengths. stanford.edu

Research findings on aluminum hydrolysis in aqueous solutions:

SpeciesFormulapH Range (approx.)NotesSource
HexahydrateAl³⁺(H₂O)₆< 5.5Predominant in acidic conditions nih.gov
Monomeric HydroxoAlOH²⁺Varies with pHFormed during hydrolysis researchgate.net
Monomeric HydroxoAl(OH)₂⁺Varies with pHFormed during hydrolysis researchgate.net
Neutral HydroxoAl(OH)₃⁰Varies with pHFormed during hydrolysis researchgate.net
PrecipitateAl(OH)₃ (Gibbsite)Neutral pHPrimary precipitate mdpi.comresearchgate.net
AluminatesAl(OH)₄⁻> 7Soluble species at higher pH mdpi.comnih.gov
PolynuclearAl₃(OH)₄⁵⁺VariesObserved in systematic studies mdpi.comresearchgate.net
PolynuclearAl₁₃(OH)₃₂⁷⁺VariesObserved in systematic studies mdpi.comresearchgate.net

The solubility threshold for aluminum in seawater at neutral pH (8.15) and 22 °C is approximately 0.5 mg/L. researchgate.net Exceeding this threshold leads to a change in speciation where the metal precipitates, primarily as aluminum hydroxide (B78521) or gibbsite, resulting in a mixture of dissolved and particulate aluminum. researchgate.net Below this limit, aluminum is mostly present in its dissolved forms. researchgate.net

Aluminum has a strong affinity for hard Lewis bases, such as hydroxides, phosphates, sulfates, and carboxylates, forming stable complexes with both inorganic and organic ligands. unime.it The stability of these complexes is particularly high with multidentate ligands containing oxygen-donor groups. unime.it

Inorganic Ligands: Aluminum forms soluble complexes with inorganic ligands like fluoride (B91410) and sulfate (B86663). Aluminum fluoride complexes, such as AlF²⁺, AlF₂⁺, AlF₃⁰, and AlF₄⁻, are among the most stable aluminum complexes. researchgate.net Their occurrence in natural acid solutions is limited by the general concentration of fluoride ions. researchgate.net In some environments, aluminum in solution can be partitioned between labile and non-labile forms, with the latter predominantly bound to fluorine. nih.gov In mining regions with metallic sulfides, aluminum in soil solutions and surface waters can be in a labile form, such as Al-SO₄ and Al³⁺ species, due to acidic conditions created by microbial oxidation of sulfides. nih.gov

Organic Ligands: Complexation with natural organic matter (NOM) significantly influences aluminum speciation by affecting its hydrolysis and solubility, which in turn impacts its mobility and potential toxicity. diva-portal.org Organic ligands can perturb and retard the precipitation of aluminum ions, leading to the formation of noncrystalline or poorly crystalline aluminum species. researchgate.netresearchgate.net These amorphous precipitates have high surface areas, favoring adsorption. researchgate.netresearchgate.net

Low molecular weight organic acids, such as citric, tartaric, oxalic, and fulvic acids, are common in soil and water environments, particularly in the rhizosphere. researchgate.netscirp.orgcabidigitallibrary.org These organic acids can interfere with the crystallization of Al(OH)₃ and facilitate the movement of aluminum compounds through the soil profile. researchgate.net Low molecular weight organic acids preferentially complex aluminum, potentially reducing its phytotoxicity. cabidigitallibrary.org Studies have shown that Al(III) forms mononuclear complexes with carboxylic functional groups in NOM that are stable enough to suppress hydrolysis and polymerization. diva-portal.org These organic aluminum complexes are favored at slightly acidic pH values between 3 and 6 and at decreasing aluminum concentrations. diva-portal.org Approximately 80% of aluminum species not associated with phyllosilicates and primary minerals are bound by low molecular weight organic acids like oxalic and citric acids, and high molecular weight acids like fulvic acids. cabidigitallibrary.org

Research on the effectiveness of organic and inorganic ligands in promoting the formation of noncrystalline aluminum products over crystalline Al(OH)₃ polymorphs shows a varying order of effectiveness. researchgate.net

Adsorption of aqueous ions onto natural mineral surfaces plays a crucial role in controlling mineral-water interactions. osti.gov Aluminum and silicon oxides are common components of Earth's crustal minerals, and their bonds (Si-O and Al-O) are building blocks for many minerals like oxides, quartz, feldspars, clays, and micas. osti.gov These minerals play key roles in interfacial processes such as mineral precipitation and dissolution, oxidation-reduction, and contaminant transport, all of which have implications for biogeochemical processes. osti.gov

Aluminum can adsorb on surfaces like quartz (SiO₂) and corundum (Al₂O₃). osti.gov Studies have shown that Al³⁺ can adsorb on both SiO₂ and Al₂O₃ surfaces with complete reversibility. osti.gov The strong interactions of Al³⁺ with mineral surfaces suggest that this cation can adsorb without significant hydrolysis, at least at pH values at or below 3.8. osti.gov

Adsorption of metals by covalent bond formation to oxide and hydroxide surfaces of minerals and oxygen- or nitrogen-containing functional groups of solid organic matter is also referred to as complexation. libretexts.org pH is an important parameter controlling these complexation reactions. libretexts.org

Aluminum is adsorbed onto soil or sediment particulates. nih.gov In soils, the most soluble form of aluminum under acidic conditions is nonsilicaceous, organically-bound aluminum. nih.gov The adsorption of metals by reactive components in soils, sediments, and to a lesser extent in water, including clay minerals, hydroxides, carbonates, and organic matter, influences their partitioning between solid and liquid phases. libretexts.org

Desorption of aluminum can occur from mineral surfaces. For example, aluminum can desorb from schwertmannite, an iron oxyhydroxysulfate mineral. rsc.org The presence of adsorbed arsenate can prevent this desorption and increase the stability of the mineral. rsc.org The desorption ability of cations from ion-adsorption clay ore is positively affected by the concentration-driving force of high concentrations of certain ions, with the order of desorption ability being opposite to the adsorption ability. researchgate.net

Complexation of Aluminum with Inorganic and Organic Ligands

Biogeochemical Cycling of Aluminum in Ecosystems

Aluminum is the most abundant metal in the Earth's crust. wikipedia.org The majority of aluminum cycling takes place in the lithosphere via sedimentary processes, with a significant percentage cycled within the lithosphere in the form of primary and secondary minerals and colloidal phases. wikipedia.org Natural weathering processes contribute significantly to aluminum in the environment, often exceeding anthropogenic releases. nih.gov

In terrestrial environments, aluminum is a key element in soil-plant-water interactions. Rock weathering is a significant long-term source of aluminum to ecosystems. physicalgeography.net Aluminum is present in many primary minerals, and their weathering results in the deposition of sedimentary clay minerals. nih.gov

The behavior of aluminum in soil solutions is influenced by soil pH, mineral nutrient availability, the presence of heavy metals, soil organic matter content, oxidative stress, and water availability. scirp.org Acidification of soils can lead to increased aluminum concentrations, which can be phytotoxic. cabidigitallibrary.org The mobilization of aluminum from terrestrial to aquatic environments is a well-documented geochemical response to environmental acidification. nih.gov This mobilization can be episodic, associated with pH depressions during spring snowmelt or specific storm events. nih.gov

Aluminum concentrations in soil solutions can vary with depth. In some natural soil systems, dissolved aluminum concentrations decrease with depth, indicating that the deep soil acts as a sink for aluminum. usgs.gov In other soil profiles, the highest concentrations of aluminum have been observed in the E horizon, declining with progression to lower horizons. scirp.org Organic anion concentrations in soil solutions can parallel aluminum solution concentrations, suggesting that organic-aluminum complexes reduce aluminum toxicity. scirp.org

Aluminum enters the biosphere through water and food as soluble aluminum (Al³⁺ or AlF²⁺) and is then cycled through the food chain. wikipedia.org While not considered essential for life, aluminum can accumulate in organisms. wikipedia.org Certain plants can accumulate high concentrations of aluminum. nih.gov

Research findings on aluminum in terrestrial environments:

Plant-aluminum interactions are dependent on soil pH, mineral nutrient availability, heavy metals, soil organic matter, oxidative stress, and water availability. scirp.org

Aluminum influences root growth and can reduce nutrient uptake. scirp.org

Aluminum speciation, not just total concentration, influences plant uptake. scirp.org

In some soil profiles, organically complexed aluminum is predominant in stream waters, while organic-aluminum complexes and precipitated phases are found in organic soils. diva-portal.org

Low molecular weight organic acids bind a significant portion of non-phyllosilicate/primary mineral aluminum. cabidigitallibrary.org

Aluminum is released into aquatic environments from the Earth's crust and anthropogenic activities. researchgate.net It can be present in various dissolved and precipitated forms. researchgate.net The chemistry of aluminum differs between freshwater and marine systems. researchgate.net

In aquatic ecosystems, ecological effects are linked to changes in surface water chemistry, including inorganic aluminum concentration and pH. epa.gov Elevated levels of aluminum can have serious consequences for biological communities. researchgate.net

Oceanic Biogeochemistry: Dissolved aluminum (dAl) is supplied to the ocean through atmospheric deposition, rivers, sedimentary, and hydrothermal sources. geomar.degeomar.de Atmospheric dust deposition is a significant source of aluminum to the ocean. uci.edu The major removal of dAl from seawater occurs via adsorption onto particles, followed by sinking and burial at the seafloor. geomar.degeomar.de Biological uptake by phytoplankton, particularly diatoms, can also play a role in the removal of dAl. geomar.deuci.edu Diatoms can directly influence the transfer of dAl into particulate aluminum. geomar.de

Dissolved aluminum is considered a scavenged type element in seawater due to its rapid removal through scavenging processes. geomar.de Inorganic adsorption onto particle surfaces (biogenic or non-biogenic) is a main removal process. geomar.de The high affinity of dAl for particles results in relatively short residence times in surface and deep ocean waters. geomar.de

Dissolved aluminum concentrations in the ocean vary significantly between regions. geomar.defrontiersin.org For example, concentrations can range from sub-nanomolar levels in the Pacific, Arctic, and Southern Oceans to higher concentrations in the Mediterranean Sea. geomar.de Vertical profiles of dAl typically show elevated concentrations in surface waters and decreasing concentrations in the deep ocean, characteristic of a scavenged type distribution. frontiersin.org Surface maxima can be observed, with a subsurface minimum and increasing concentrations in deeper waters. ifremer.fr

Research findings on oceanic aluminum:

Dissolved Al concentrations in the Pacific Ocean range from 0.3 to 5 nmol/kg in surface waters, 0.1 to 1 nmol/kg in mid-depths, and 0.5 to 2 nmol/kg in deep waters. researchgate.net

External sources and rapid particle scavenging are major controls on dissolved Al distributions in the oceans. researchgate.net

The vertical distribution and inter-ocean fractionation of aluminum can be explained by geographical variations in atmospheric sources, intense particle scavenging, and some regeneration in bottom waters. researchgate.net

In the North Atlantic Ocean and Labrador Sea, dAl can display a recycled type distribution coupled with surface uptake and dissolution of diatoms at depth. geomar.de

Aquatic Biogeochemistry: In freshwater systems, the chemistry of aluminum is also highly dependent on pH. researchgate.net Acidic deposition has been linked to increased aluminum concentrations in natural waters. researchgate.net Aluminum in aquatic environments can be found in various dissolved or precipitated forms. researchgate.net Dissolved forms are mainly small species, while precipitated forms are constituted by the transformation of monomeric species into insoluble polymers. researchgate.net

The form in which aluminum occurs in aquatic environments affects its mobility and bioavailability. researchgate.net Aluminum speciation in aquatic environments is of particular interest because its toxicity depends on its forms and concentrations. researchgate.net Aluminum fluoride complexes are generally less toxic than hydroxy forms and the Al³⁺ form in water. researchgate.net

Research findings on aquatic aluminum:

Aluminum can be found in various dissolved and precipitated forms (e.g., Al³⁺, AlOH²⁺, Al(OH)₂⁺, Al(OH)₃⁰, Al(OH)₄⁻) in aquatic environments. researchgate.net

The solubility of aluminum increases when pH decreases. researchgate.net

Contamination by aluminum salts can inhibit HCl-leachability but intensify F6-leachability in natural marine sediment, highlighting its poor mobility in natural sediment. researchgate.net

In coastal waters, aluminum may be released in dissolved and particulate forms from urban runoff, industrial discharges, and acid sulfate soils. publish.csiro.au

Geochemical controls like speciation, precipitation, and adsorption influence the exposure to dissolved and particulate aluminum in coastal waters. publish.csiro.au

In seawater spiked with aluminum, the solution chemistry can become highly dynamic at higher total aluminum concentrations. publish.csiro.au

Atmospheric Transport and Deposition of Aluminum Species

Atmospheric transport and deposition are significant pathways for the movement of aluminum in the environment. Aluminum is transported through the atmosphere primarily as windblown particulate matter, originating from sources such as soil, weathered rock, and solid waste from industrial processes. cdc.gov These airborne particles can travel considerable distances before being deposited onto land and water surfaces through both wet and dry deposition processes. cdc.govnoaa.govwa.gov Wet deposition involves the removal of particles and gases by precipitation like rain and snow, while dry deposition refers to the deposition of particles by dry-fall and gases by adsorption. wa.gov Bulk deposition encompasses both wet and dry deposition. wa.gov

The rate of atmospheric loading of aluminum can be substantial. For instance, atmospheric loading rates of aluminum to Lake Michigan were estimated at 5 million kg/year , with a significant portion deposited in areas influenced by agricultural and industrial activity. cdc.gov Studies measuring wet and dry deposition of aluminum have shown varying rates depending on location. For example, a study on Massachusetts Bay measured an average total deposition rate of 0.1 g/m²-year, with 29% attributed to wet deposition. cdc.gov The size distribution of transported material and the characteristics of the land-air interface are crucial factors influencing dust deposition, particularly over complex terrain. mdpi.com Experimental studies using spherical alumina (B75360) particles have been conducted to simulate the transport and deposition of heavy particles in the atmosphere. mdpi.com

Anthropogenic Influences on Aluminum Geochemistry (Excluding Toxicity)

Human activities have significantly altered the natural geochemical cycling of aluminum, particularly by increasing its mobility and redistribution in the environment. rsc.org While natural weathering processes contribute significantly to aluminum's presence in the environment, anthropogenic releases from air emissions, wastewater effluents, and solid waste, primarily linked to industrial processes like aluminum production, also play a role. cdc.gov These human-induced alterations can lead to the accumulation of aluminum in various environmental compartments. rsc.org

Acid Deposition and Aluminum Mobilization Mechanisms

Acid deposition, often referred to as "acid rain," is a major anthropogenic influence on aluminum geochemistry. hubbardbrook.org Acid deposition consists of sulfuric and nitric acids and ammonium (B1175870), primarily derived from atmospheric emissions of sulfur dioxide and nitrogen oxides from the burning of fossil fuels, as well as ammonia (B1221849) from agriculture. wa.govnih.gov These acidic compounds react in the atmosphere and are deposited through wet and dry processes. noaa.gov

In soils, particularly those depleted in weatherable minerals, the input of atmospheric acidity can overwhelm the soil's natural buffering capacity. This leads to a decrease in soil pH, which in turn causes the mobilization of aluminum from soil minerals. hubbardbrook.orgoup.com In soils rich in weatherable minerals, the dissolution of base cations helps neutralize acid inputs, maintaining higher pH levels and lower aluminum mobility. However, in sensitive soils with low base saturation, atmospherically derived strong acid loads are often neutralized by the dissolution of aluminum.

The mobilization of aluminum due to acid deposition is considered one of the most ecologically significant consequences, impacting soils, forest vegetation, and surface waters. nih.gov Acidic deposition increases the concentrations of protons (H⁺) and strong acid anions (SO₄²⁻ and NO₃⁻) in soils, leading to increased leaching of base cations and soil acidification. oup.com This process facilitates the transport of inorganic aluminum into surface waters. oup.com Studies have shown a decline in the concentrations of aluminum species in soil solutions and streamwater in response to decreasing acidic deposition. nih.gov

Industrial Processes and Aluminum Environmental Redistribution

Industrial processes are significant contributors to the environmental redistribution of aluminum. Emissions from activities such as manufacturing, power generation, and transportation release contaminants, including aluminum, into the atmosphere. wa.gov These airborne pollutants can be transported and deposited over wide areas. noaa.govwa.gov

Industrial activities can also influence the geochemical composition of sediments in aquatic environments. plos.orgvliz.be Studies of lake and river sediments have shown that while some elements are primarily of terrigenous origin (like aluminum), anthropogenic activities can enhance the intensity of weathering and erosion, leading to increased delivery of elements to water bodies. plos.org Geochemical analysis of sediments, including the use of aluminum as a reference element due to its typically terrigenous origin and geochemical stability, helps distinguish natural from anthropogenically influenced element patterns. plos.orgvliz.be

Theoretical Models and Simulation of Environmental Aluminum Behavior

Theoretical models and simulations are valuable tools for understanding and predicting the behavior of aluminum in the environment. These models can help in assessing the impact of various factors, including anthropogenic influences, on aluminum's fate and transport.

For instance, theoretical models are used to understand the complex interactions of aluminum in different environmental compartments, such as its dissolution and precipitation reactions in soil and groundwater, which are influenced by pH and the presence of other ions like fluoride and sulfate. ukessays.com

Simulations are also employed to study the behavior of aluminum-containing materials in specific environmental conditions, such as the corrosion of aluminum alloys in marine atmospheric environments. allenpress.com Accelerated tests and electrochemical techniques are used in conjunction with theoretical models to simulate corrosion processes and evaluate the performance and degradation of materials. allenpress.com Models like the Weibull and gamma models can be used to fit and describe the acceleration and degradation stages of corrosion. allenpress.com

Furthermore, simulations are utilized in materials science and engineering to investigate the mechanical behavior of aluminum and its alloys under various conditions. oaepublish.comdergipark.org.trresearchgate.net Molecular dynamics simulations, for example, can analyze the tensile behavior and mechanical responses of aluminum alloys, providing insights into strengthening and toughening mechanisms. oaepublish.com These simulations, when compared with experimental data, serve as a powerful tool for understanding material behavior and validating theoretical models. researchgate.net

While the search results provided information on theoretical models and simulations related to material behavior and corrosion, specific detailed research findings or data tables focusing solely on large-scale environmental aluminum cycling simulations were not prominently featured. However, the principles of modeling and simulation discussed in the context of material behavior can be extended to environmental systems to predict the transport, transformation, and fate of aluminum species under different environmental scenarios.

Molecular and Cellular Mechanisms of Aluminum Interactions in Biological Systems

Interactions of Aluminum with Biological Macromolecules

Aluminum ions, particularly the trivalent cationic form (Al³⁺), can interact with and be stabilized by complexing with various biological macromolecules. nih.govscirp.org Understanding these interactions is essential for determining aluminum's effects in biological systems. nih.gov

Aluminum Binding and Conformational Alterations in Proteins

Aluminum can bind to proteins, potentially substituting for other metal ions like magnesium, particularly in buried sites within the protein structure. nih.govresearchgate.net This substitution can trigger conformational disorder and alter the protonation states of protein sidechains. nih.govresearchgate.net Computational studies have provided detailed accounts of the interaction of aluminum with proteic sidechains. nih.gov

In blood, serum transferrin and citrate (B86180) are identified as key molecules interacting with aluminum. nih.govresearchgate.net Aluminum complexation with citrate can influence the deprotonation pathways and acidity of citrate. nih.gov Serum transferrin, an iron transport protein, can also bind aluminum. researchgate.net Studies using ²⁷Al NMR spectroscopy have shown that aluminum binds to albumin, with evidence suggesting that three Al³⁺ ions can bind to each albumin molecule. researchgate.net Approximately 85%-90% of aluminum in normal serum is protein-bound, with most, if not all, bound to transferrin. researchgate.net The Al-transferrin complex can bind to the transferrin receptor, which is considered an important factor in the uptake of aluminum by tissues, including the brain. researchgate.net

Aluminum has been shown to perturb or stabilize the natural conformation of biomolecules important in various cellular processes. nih.govresearchgate.net This property may be significant in pathological protein aggregation and protein misfolding diseases. nih.gov For example, Al(III) can trigger changes in the α-helix content of calmodulin, potentially interfering with its interaction with target proteins by altering its internal dynamics. researchgate.netscilit.com

Aluminum-Nucleic Acid Interactions: DNA and RNA Structures

Aluminum interacts with nucleic acids, including DNA and RNA. nih.govresearchgate.netmdpi.com These interactions can significantly impact the structure and stability of nucleic acid molecules. nih.govresearchgate.netmdpi.com

Studies on the interaction of aluminum with DNA have shown a pH- and concentration-dependent alteration in the interaction. nih.gov Three distinct complexes can form depending on pH and the aluminum to DNA ratio. nih.gov Complex I, observed at neutral pH, appears to stabilize a portion of DNA. nih.gov Complex II, found at acidic pH, can destabilize a fraction of the DNA double helix and induce intrastrand cross-links. nih.gov Complex III occurs across different pH levels, is maximal at intermediate pH values, and is characterized by a noncooperative melting profile and cross-linking at low pH. nih.gov The properties of complexes I and II are consistent with interactions involving Al(OH)²⁺ and Al³⁺, respectively, while Complex III suggests simultaneous binding of both ions. nih.gov Aluminum-DNA complexes can exhibit biphasic melting profiles, indicating the potential existence of multiple DNA forms in the presence of aluminum. nih.gov

Aluminum can also strongly interact with single and duplex RNA structures. rsc.org Studies using synthetic RNAs, such as poly(rA) and poly(rU), have demonstrated that aluminum binding can induce aggregation of single-stranded RNAs. rsc.org The modes of aggregation can differ depending on the polynucleotide secondary structures. rsc.org Metal ions, including aluminum, are required for the electrostatic stabilization and proper folding of RNA tertiary structures, often interacting diffusely or through chelation to specific RNA functional groups. acs.org

Aluminum can bind to DNA non-covalently, potentially altering DNA topology, such as inducing a conformational change from B-DNA to Z-DNA. researchgate.net This alteration can increase DNA rigidity, potentially hindering unwinding during DNA replication. researchgate.net

Effects of Aluminum on Chromatin Structure and Gene Expression Regulation

Aluminum has a notable effect on the compaction of DNA and the misfolding of chromatin into higher-order structures. researchgate.netmdpi.com These effects are distinct from those observed with other bioavailable divalent or trivalent metals like Mg²⁺, Cu²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, or Cr³⁺. researchgate.netmdpi.com Chromatin, the complex of DNA and proteins in eukaryotic cells, is crucial for regulating gene expression. researchgate.netmdpi.com

Aluminum's ability to alter DNA stability, topology, and conformation, and to compact chromatin, can ultimately quench the actions of RNA polymerases (RNAPs). nih.govmdpi.com RNAPs are responsible for transcribing DNA and chromatin into various RNA species involved in gene expression regulation. mdpi.com

Research suggests a biological role for aluminum in the packaging of genes into inactive chromatin conformations. researchgate.netmdpi.com This is significant because, despite all cells containing the same genes, not all are expressed in every cell type. mdpi.com Aluminum has been shown to induce condensation of A+T-rich chromatin domains, leading to the suppression of gene expression from these regions. researchgate.net Brain chromatin has been found to be more sensitive to aluminum-induced structural alterations compared to hepatocyte chromatin. researchgate.net

Studies have indicated that aluminum exposure can disrupt DNA methylation and histone modifications, both key aspects of epigenetic regulation that influence gene expression. researchgate.net Alterations in DNA methylation may be mediated by changes in the expression and activity of DNA methyltransferases (DNMTs) and ten-eleven translocation proteins (TETs). researchgate.net Aluminum exposure has also been linked to reduced histone acetylation through the upregulation of histone deacetylases (HDACs) and impaired histone methylation. researchgate.net These epigenetic changes can contribute to the down-regulation of gene expression. researchgate.net

Cellular Transport and Compartmentalization of Aluminum

The movement of aluminum into, within, and out of cells, as well as its localization in specific cellular compartments, are critical aspects of its interaction with biological systems. researchgate.net

Mechanisms of Aluminum Uptake and Efflux in Plant Cells

Aluminum uptake in plants primarily occurs in the root tip, which is the most sensitive region to aluminum stress. nih.gov Al³⁺ ions are the predominant toxic species in acidic soils. scirp.orgmdpi.com Plants have developed various mechanisms to tolerate aluminum, including external exclusion and internal tolerance. mdpi.com

One significant exclusion mechanism involves the exudation of organic acids (OAs) from root tips into the rhizosphere. nih.govfrontiersin.orgresearchgate.net These organic acids, such as malic acid and citric acid, can chelate Al³⁺ ions in the extracellular space, preventing their entry into the root cells. scirp.orgnih.govfrontiersin.orgresearchgate.netnih.gov The efflux of these organic acids is often facilitated by specific membrane transporters, such as ALMT (Aluminum Activated Malate (B86768) Transporter) proteins for malate and MATE (Multidrug and Toxic Compound Extrusion) proteins for citrate. nih.govresearchgate.net This transport is driven by proton pumps (PM H⁺-ATPase) on the plasma membrane, whose activity can be enhanced under aluminum stress. nih.gov

Aluminum can also bind to the negatively charged sites in the plant cell wall, which serves as the first barrier to metal entry. nih.gov Binding to the cell wall through cation exchange can prevent aluminum from reaching the plasma membrane and entering the symplast. nih.gov The amount of aluminum bound to the cell wall is correlated with the damage to the plant. nih.gov

While the mechanisms of aluminum uptake into plant cells are still being investigated, potential pathways include interaction with channel proteins or other plasma membrane components, or direct entry into the cell to trigger the opening of channels for organic acid efflux. scirp.orgfrontiersin.org Some transporters, like OsNrat1 (Natural Resistance-Associated Macrophage Protein Aluminum transporter 1) in rice, are known to mediate the influx of aluminum ions into root cells, contributing to internal tolerance mechanisms. nih.gov

Intracellular Sequestration and Detoxification Pathways (e.g., Vacuolar Accumulation, Chelation)

Once inside the cell, plants employ intracellular mechanisms to detoxify aluminum. mdpi.com A key strategy is the sequestration of aluminum in the vacuole. mdpi.comresearchgate.netnih.govresearchgate.netoup.com This compartmentation isolates aluminum from sensitive cellular components. researchgate.net Transporters like ALS1 (Aluminum sensitive 1), an ABC transporter localized on the tonoplast, are crucial for mediating vacuolar aluminum sequestration. nih.gov

Intracellular chelation by organic acids also plays a significant role in detoxification. nih.govresearchgate.netoup.com Organic acids like oxalate (B1200264) and citrate can form non-toxic complexes with aluminum within the cytoplasm. researchgate.netnih.govnih.gov For instance, in buckwheat, aluminum taken into root cells forms a complex with oxalate, which is then transported and sequestered in vacuoles in the leaves after exchange with citrate during xylem loading. nih.gov

Other mechanisms contributing to intracellular aluminum tolerance include the synthesis of enzymatic and non-enzymatic antioxidants to counteract oxidative stress induced by aluminum, and the potential involvement of stress-specific proteins. researchgate.netoup.com In some plants, aluminum can be accumulated and potentially detoxified in specific tissues or structures, such as leaf trichomes, where it may be secreted as viscous sap. nih.gov

Studies on subcellular compartmentalization in plants like rye have shown that a tolerant genotype accumulated less aluminum in most organelles but more in the vacuoles compared to a sensitive genotype, suggesting the importance of vacuolar compartmentalization in tolerance. researchgate.netresearchgate.net

In mammalian cells, studies suggest that aluminum can enter cells and may primarily concentrate in organelles like the endoplasmic reticulum, Golgi, and lysosomes, with the highest fluorescence intensity observed in the perinuclear region. mdpi.com Lysosomes have been previously suggested as a main site of aluminum accumulation. mdpi.com Evidence supports the hypothesis that aluminum might be transported into lysosomes as an electroneutral Al(OH)₃ compound, driven by the internal acidic pH of the lysosome. nih.gov

Here is a summary of some interactions and compartmentalization data:

Biological Macromolecule/Cellular ProcessAluminum Interaction/EffectOrganism/System StudiedReference(s)
Proteins (General)Binding, conformational alteration, substitution for Mg²⁺Biological environments nih.govresearchgate.net
Serum TransferrinBinding, potential role in cellular uptakeBlood, mammalian cells researchgate.net
AlbuminBinding (e.g., 3 Al³⁺ ions per molecule)Human serum researchgate.net
CalmodulinAl(III)-triggered changes in α-helix content, altered internal dynamicsNot specified (implications for proteins) researchgate.netscilit.com
DNApH- and concentration-dependent interaction, formation of distinct complexes, cross-linkingIn vitro studies nih.gov
RNAStrong interaction with single and duplex structures, aggregation of single strandsSynthetic RNA (poly(rA), poly(rU)) rsc.org
ChromatinCompaction, misfolding, quenching of RNA polymerase activityEukaryotic cells, brain, hepatocyte chromatin nih.govresearchgate.netmdpi.com
Gene ExpressionSuppression (in A+T-rich regions), disruption of DNA methylation/histone modificationsEukaryotic cells, brain researchgate.netresearchgate.net
Aluminum Uptake (Plant Roots)Entry via potential channels or membrane interactionsPlant root tip cells scirp.orgfrontiersin.org
Organic Acid Efflux (Plant Roots)Al-induced activation of efflux channels (e.g., for malate, citrate)Plant root tip cells scirp.orgnih.govfrontiersin.orgresearchgate.net
Cell Wall Binding (Plants)Binding to negatively charged sites, cation exchangePlant cell wall nih.gov
Intracellular Sequestration (Plants)Vacuolar accumulationPlant cells (e.g., rice, Arabidopsis, buckwheat, rye) mdpi.comresearchgate.netnih.govresearchgate.netoup.comresearchgate.net
Intracellular Chelation (Plants)Complex formation with organic acids (e.g., oxalate, citrate)Plant cells (e.g., buckwheat) researchgate.netnih.govnih.govoup.com
Intracellular Compartmentalization (Mammalian)Potential concentration in ER, Golgi, lysosomesMammalian cells (V79 cells), rat liver lysosomes mdpi.comnih.gov

Metal Ion Homeostasis Perturbations by Aluminum

Aluminum can significantly interfere with the homeostasis of essential metal ions in biological systems due to its similar charge density to physiologically important cations like Fe³⁺, Ca²⁺, and Mg²⁺. nih.govnih.gov Al³⁺ can compete with these ions for binding sites on proteins, nucleic acids, and other biomolecules, thereby altering their structure and function. nih.govnih.gov

In the context of iron metabolism, aluminum has been shown to disrupt iron uptake and regulation. Aluminum can compete with iron for binding to transferrin, the primary iron transport protein in vertebrates. journalagent.comworldscientific.comtandfonline.com Studies have indicated that aluminum-transferrin complexes can bind to the same receptors as iron-transferrin, potentially interfering with cellular iron uptake. journalagent.comnih.govnih.gov Furthermore, aluminum may affect ferritin levels, a key iron storage protein, potentially leading to increased levels of reactive free iron in tissues. nih.govresearchgate.nethawaii.edu While some studies suggest aluminum competes with iron for absorption, others indicate that its primary effect might be related to its higher affinity for transferrin. worldscientific.comresearchgate.net Research in human glial cells demonstrated that aluminum stimulated the uptake of both non-transferrin bound iron and transferrin-bound iron, suggesting multiple mechanisms of interference with iron homeostasis. nih.gov

Aluminum's interaction with calcium homeostasis is also documented. Al³⁺ can interfere with calcium-binding proteins like calmodulin, potentially altering calcium-mediated signaling pathways. tandfonline.com While not explicitly detailed in the provided search results regarding broad metal ion homeostasis perturbations beyond iron, the principle of competition for binding sites due to similar ionic characteristics suggests potential interference with other essential divalent and trivalent cations like Mg²⁺ and P. nih.govnih.gov For instance, aluminum can substitute for magnesium in protein buried sites, triggering conformational changes. nih.govresearchgate.netnih.gov Extracellular complexation of aluminum ions by phosphorus is recognized as another mechanism, where some plants can actively efflux P ions to limit soluble aluminum in the rhizosphere. icm.edu.pl

Molecular Mechanisms of Aluminum Stress Responses in Organisms

Organisms, particularly plants in acidic soils, have evolved various molecular mechanisms to cope with aluminum stress. These mechanisms can be broadly categorized into external exclusion and internal tolerance strategies. mdpi.comembrapa.brfrontiersin.org External exclusion mechanisms prevent aluminum from entering root cells, while internal tolerance mechanisms involve detoxification and sequestration of aluminum once it has entered the cell. mdpi.comembrapa.brfrontiersin.org

Aluminum-Induced Oxidative Stress: Reactive Oxygen Species (ROS) Generation and Antioxidant System Modulation

Aluminum exposure is known to induce oxidative stress in biological systems. nih.govresearchgate.netnih.gov This occurs through the generation of reactive oxygen species (ROS), which can damage cellular components like nucleic acids, membrane lipids, and proteins. frontiersin.orgmdpi.com ROS can be generated in various organelles, including mitochondria, peroxisomes, and chloroplasts, in response to aluminum treatment. frontiersin.org

One proposed mechanism for aluminum-induced oxidative stress involves its ability to stabilize superoxide (B77818) radicals. nih.govresearchgate.netnih.gov Aluminum can also potentially promote the Fenton reaction, leading to the production of highly reactive hydroxyl radicals. nih.govresearchgate.netnih.gov In plants, NADPH oxidase-mediated ROS production can occur rapidly after aluminum exposure, while mitochondrial dysfunction can lead to ROS production over longer periods. frontiersin.org This suggests that aluminum can trigger an initial ROS signal at the plasma membrane and subsequently cause damage by entering the cell and disrupting organelle function. frontiersin.org

In response to aluminum-induced oxidative stress, organisms activate their antioxidant defense systems. mdpi.com This involves enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD), peroxidase (POD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX) to mitigate ROS levels and reduce oxidative damage. mdpi.com Measuring the activities of these enzymes and the content of malondialdehyde (MDA), a marker of lipid peroxidation, can be used to assess the level of oxidative stress under aluminum toxicity. mdpi.com

Molecular Signaling Pathways in Aluminum Tolerance and Acclimation

Understanding the molecular signaling pathways involved in aluminum tolerance and acclimation is an active area of research. While the precise mechanisms by which plants sense aluminum toxicity and trigger downstream signaling cascades are still being investigated, progress has been made in identifying key components. frontiersin.orgnih.gov

Transcription factors play a crucial role in regulating the expression of genes involved in aluminum tolerance. The Cys2-His2 type transcription factor STOP1 (Sensitive to Proton Rhizotoxicity 1) has been identified as a key regulator of aluminum resistance in Arabidopsis. mdpi.comembrapa.brnih.gov STOP1 enhances tolerance by regulating the expression of aluminum-resistance genes, including those encoding organic acid transporters like ALMT1 and MATE. nih.gov Aluminum stress can promote the accumulation of STOP1 in cells, and a feedback loop involving other proteins can regulate its degradation. nih.gov

Other signaling components implicated in aluminum-induced citrate exudation include heterotrimeric G-proteins, phospholipase C, inositol (B14025) triphosphate, diacylglycerol, Ca²⁺, and protein kinases. mdpi.com However, the transmembrane signal transduction mechanisms initiated by aluminum remain largely unknown, and the identification of plasma-membrane localized aluminum receptor(s) is a key frontier in research. frontiersin.orgnih.gov

Diverse signaling pathways mediated by multiple genes contribute to aluminum tolerance in various plants, making the development of multi-gene tolerant plants a complex endeavor. frontiersin.orgnih.gov

Role of Organic Acid Exudation in External Aluminum Exclusion

The exudation of organic acids (OAs) from roots is a well-characterized and crucial mechanism for external aluminum exclusion in many plant species. mdpi.comfrontiersin.orgfrontiersin.orgfrontiersin.orguprm.edu This mechanism involves the release of deprotonated organic acid anions, primarily citrate, malate, and oxalate, into the rhizosphere. mdpi.comfrontiersin.orgfrontiersin.org These OAs chelate toxic Al³⁺ ions in the root environment, forming stable and non-toxic complexes that prevent aluminum from entering root cells. mdpi.comfrontiersin.orgfrontiersin.org

The type and quantity of organic acids exuded vary among plant species. frontiersin.orgresearchgate.net Citrate and malate are commonly exuded by several plant species, while oxalate secretion is notable in species like buckwheat and taro. frontiersin.orgresearchgate.net Aluminum-induced OA secretion is mediated by specific anion channels or transporters located on the plasma membrane. mdpi.com Two major families of transporters involved are the Aluminum-activated Malate Transporters (ALMTs) and the Multidrug and Toxic Compound Extrusion (MATE) family. mdpi.comembrapa.brfrontiersin.org ALMTs are primarily associated with malate exudation, while MATE transporters are involved in citrate exudation. embrapa.brfrontiersin.orgnih.gov

Studies have demonstrated a strong correlation between the capacity for organic acid exudation and aluminum tolerance in various plant genotypes. For example, aluminum-tolerant maize genotypes showed stimulated citrate release from the root apex upon aluminum exposure, unlike sensitive genotypes. researchgate.net Similarly, tolerant wheat varieties exuded significantly more malate than susceptible varieties. scielo.org.co In Arabidopsis, ALMT1 is responsible for significant aluminum-activated malate release, while MATE contributes to citrate release. nih.gov

While organic acid exudation is a primary mechanism, some plants may also release other organic compounds like benzoxazinoids and phenolics in response to aluminum. frontiersin.org Additionally, the secretion of root mucilage and the formation of border cells can contribute to aluminum exclusion by binding aluminum in the rhizosphere. frontiersin.orgscielo.org.co

Here is a table summarizing some research findings on organic acid exudation in response to aluminum in different plant species:

Plant SpeciesPrimary Organic Acid(s) Exuded in Response to AlAssociated Transporter FamilyKey FindingsSource(s)
Maize (Zea mays)Citrate, Oxalate, MalateMATE (Citrate), ALMT (Malate)Al-tolerant genotypes show stimulated citrate release from root apex. embrapa.brresearchgate.netnih.gov embrapa.brresearchgate.netnih.gov
WheatMalate, CitrateALMT1 (Malate)Tolerant varieties exude significantly more malate. ALMT1 gene confers tolerance and increases malate exudation. embrapa.brscielo.org.co embrapa.brscielo.org.co
Buckwheat (Fagopyrum esculentum)OxalateUnknownOxalate exudation confers protection and allows aluminum accumulation in the symplast. frontiersin.orgresearchgate.net frontiersin.orgresearchgate.net
Arabidopsis thalianaMalate, CitrateALMT1 (Malate), MATE (Citrate)ALMT1 and MATE function independently for malate and citrate exudation, respectively, contributing to tolerance. nih.govnih.gov STOP1 regulates their expression. nih.gov nih.govnih.govnih.gov
Sorghum (Sorghum bicolor)CitrateMATE (SbMATE)SbMATE gene mediates Al-activated citrate exudation and underlies the Al tolerant locus AltSB. embrapa.br embrapa.br
Snapbean (Phaseolus vulgaris)CitrateUnknownAl-tolerant cultivars release significantly more citrate. scielo.org.conih.gov scielo.org.conih.gov
Taro (Colocasia esculenta)OxalateUnknownExudation of oxalate increases with increasing Al stress and ameliorates toxicity. researchgate.net researchgate.net
Stylosanthes guianensisMalate, CitrateALMT2 (Malate)SgALMT2 mediates malate exudation and contributes to Al tolerance. cgiar.org cgiar.org
Lotus corniculatusOxalic acidUnknownHigher oxalic acid exudation correlates with reduced Al accumulation in roots. scielo.br scielo.br
Styrax camporumCitric acid, Oxalic acidUnknownExudation of citric and oxalic acids seems to be an Al exclusion mechanism in this Al-accumulating species. researchgate.netunesp.br researchgate.netunesp.br

Computational Bioinorganic Chemistry of Aluminum

Computational bioinorganic chemistry provides powerful tools to investigate the interactions of aluminum with biological molecules at a molecular level, offering insights that are often difficult to obtain experimentally. nih.govresearchgate.netnih.govnumberanalytics.com These methods can shed light on the speciation of aluminum in biological environments and its affinity for various biomolecules. nih.govresearchgate.netnih.gov

Computational studies utilize techniques such as Density Functional Theory (DFT) and Molecular Mechanics (MM), and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) schemes to model aluminum's interactions. nih.govnumberanalytics.com These approaches allow researchers to study the electronic structure, coordination environment, and conformational changes induced by aluminum binding to biological ligands. nih.govnumberanalytics.com

Key areas of investigation using computational methods include:

Aluminum Speciation: Computational studies help determine the various hydrolytic species of aluminum formed in aqueous solutions at different pH values and how they interact with biological ligands. nih.govnih.govehu.eusubc.ca

Interaction with Low Molecular Weight Ligands: Computational chemistry is used to study the binding of aluminum to small biological molecules like citrate, oxalate, and phosphate, which are important for aluminum transport and detoxification. nih.govresearchgate.netnih.govehu.eusresearchgate.net For example, computational studies have assessed the affinity of aluminum for citrate and 2,3-diphosphoglyceric acid. researchgate.net

Interaction with Proteins: Computational methods are employed to understand how aluminum interacts with proteins, including serum transferrin, serum albumin, and proteins involved in metal ion binding like EF-hand motifs. nih.govresearchgate.netnih.govtandfonline.comehu.eusnih.gov QM/MM studies have investigated the coordination of Al³⁺ and Fe³⁺ at the transferrin binding site. nih.govehu.eus Computational site-directed mutagenesis studies can help identify protein characteristics that enhance aluminum binding affinity. nih.gov

Interaction with Nucleic Acids: Computational studies also explore the interactions of aluminum with phosphates present in DNA, RNA, and ATP. nih.gov The phosphorylation of biomolecular building blocks can increase their affinity for aluminum. researchgate.net

Mechanism of Oxidative Stress: Computational approaches are used to investigate how aluminum can contribute to oxidative stress, such as by stabilizing superoxide radicals or promoting the Fenton reaction. nih.govresearchgate.netnih.gov

Conformational Changes: Computational studies can reveal how aluminum binding can trigger conformational disorder and alter the protonation states of amino acid sidechains in proteins. nih.govresearchgate.netnih.gov

Interactions with Amyloids: Computational studies have been used to investigate the binding of aluminum to β-amyloid fibrils, which is relevant to neurodegenerative diseases. frontiersin.org These studies can identify binding sites and the conformational impact of aluminum binding. frontiersin.org

Computational bioinorganic chemistry plays a vital role in complementing experimental studies, providing detailed atomic-level insights into the complex interactions between aluminum and biological systems. nih.govresearchgate.netnih.gov

Advanced Materials Science and Engineering of Aluminum Based Systems

Aluminum in Catalysis

Aluminum compounds serve as efficient catalysts in a variety of chemical transformations. researchgate.net Their catalytic activity stems largely from the Lewis acidity of aluminum centers. researchgate.netwikipedia.org Aluminum's abundance, low cost, and relatively low toxicity compared to many transition metals make it an attractive option for sustainable catalytic applications. d-nb.info

Homogeneous Aluminum Catalysis: Design and Applications

Homogeneous aluminum catalysis involves aluminum compounds dissolved in the reaction medium. This allows for well-defined active sites and often high selectivity. rsc.org Recent research has focused on the design of organoaluminum complexes for various homogeneous transformations. d-nb.inforesearchgate.net

Organoaluminum Compounds as Lewis Acid Catalysts

Organoaluminum compounds, characterized by covalent bonds between carbon and aluminum, are prominent Lewis acid catalysts. wikipedia.org The Lewis acidity of three-coordinate aluminum species is particularly high. wikipedia.org These compounds readily form adducts with Lewis bases like pyridine, THF, and tertiary amines, resulting in four-coordinate tetrahedral aluminum centers. wikipedia.org Chiral organoaluminum reagents have been successfully designed and applied as chiral Lewis acid catalysts in asymmetric reactions, such as the hetero-Diels-Alder reaction of siloxydienes and aldehydes. jst.go.jp

Aluminum in Polymerization and Copolymerization Reactions

Aluminum complexes are extensively used in various polymerization reactions, including the ring-opening polymerization (ROP) of cyclic esters and the cationic polymerization of alkenes. d-nb.inforesearchgate.net Organoaluminum activators, such as triethylaluminum (B1256330) and methylaluminoxane (B55162) (MAO), are employed in large-scale transition metal-catalyzed alkene polymerization processes like Ziegler-Natta and metallocene catalysis. researchgate.netresearchgate.net Aluminum-catalyzed oligomerization of ethylene (B1197577) to produce long-chain terminal alkenes and polymerization of ethylene by cationic aluminum complexes have also been explored. researchgate.net Frustrated Lewis pairs (FLPs) involving aluminum have demonstrated utility in the Lewis pair polymerization of conjugated polar alkenes. researchgate.net

Aluminum catalysts are also active in the ring-opening polymerization of epoxides, lactides, and lactones. researchgate.netmdpi.com Both monometallic and bimetallic mechanisms have been proposed for these reactions. researchgate.net Furthermore, aluminum complexes catalyze the copolymerization of epoxides with carbon dioxide to yield polycarbonates and the conversion of epoxides to cyclic carbonates. researchgate.netacs.orgscispace.com Aluminum salen complexes, particularly those bearing appended quaternary ammonium (B1175870) salt substituents, have shown effectiveness in the coupling of epoxides and carbon dioxide to generate cyclic carbonates. researchgate.net Studies using 27Al NMR spectroscopy have indicated the presence of both five- and six-coordinate Al(III) species in solution, with a shift towards lower coordination during initiation. researchgate.netacs.org The nature and symmetry of the aluminum catalysts influence the yield and the amount of carbon dioxide inserted in copolymerization reactions. acs.org Aluminum-based catalysts tend to produce low molecular weight polymers containing both ether and carbonate linkages. acs.org The catalytic activity of aluminum compounds in polymerization is dependent on their degree and strength of association, which impacts the coordination at the aluminum atom. acs.org

Aluminum porphyrin complexes have been demonstrated as catalysts in the ring-opening copolymerization (ROCOP) of epoxides with cyclic anhydrides for the synthesis of polyesters. mdpi.comchinesechemsoc.org These complexes can also function in auto-tandem catalysis systems for the one-pot synthesis of block copolymers. chinesechemsoc.org Various aluminum-based complexes with different ancillary ligands, including phenoxy-imine, pyrrole-imine, salen, salan, and bis(pyrrolidene) ligands, have been investigated for the ROP of macrolactones and their copolymerization with small lactones. rsc.org

Hydroboration, Hydroamination, and CO2 Insertion Catalysis

Aluminum catalysts facilitate fundamental transformations such as hydroboration, hydroamination, and CO2 insertion reactions. d-nb.inforesearchgate.netresearchgate.netresearchgate.net These reactions leverage the abundance of aluminum to achieve chemical transformations. d-nb.info

Organoaluminum complexes have shown extraordinary catalytic activity in hydroboration reactions, which are crucial for synthesizing organoboranes used in various organic transformations. d-nb.infoacs.orgnih.gov Aluminum complexes can catalyze the hydroboration of aldehydes, ketones, alkenes, alkynes, carbodiimides, and nitriles. d-nb.infoacs.org For instance, zwitterionic aluminum compounds have catalyzed the hydroboration of carbonyl substrates with pinacolborane (HBpin). acs.org Simple commercially available aluminum hydride precatalysts, such as LiAlH4 or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), have been used for the aluminum-catalyzed hydroboration of alkenes with HBpin. d-nb.info Theoretical calculations suggest mechanisms involving the insertion of the unsaturated bond into an Al-H species followed by σ-bond metathesis with the borane (B79455). d-nb.infoacs.org

Aluminum compounds are also active in hydroamination reactions. d-nb.inforesearchgate.netresearchgate.netresearchgate.net

Furthermore, aluminum catalysts are effective for CO2 insertion reactions. d-nb.inforesearchgate.netresearchgate.netresearchgate.net This includes the copolymerization of epoxides with CO2 mentioned previously. researchgate.netacs.orgscispace.com Aluminum catalysts have been explored for the catalytic reduction of CO2 with borane and aluminum hydrides. d-nb.info While some aluminum hydride complexes react with CO2 to form carboxylates, the mechanism for catalytic CO2 reduction with boranes in the presence of aluminum catalysts can be complex and may involve other species like tetrahydroborate anions. d-nb.info Exposing alanes to a CO2 atmosphere can lead to selective insertion of CO2 into Al-Cp* moieties. researchgate.net

Heterogeneous Aluminum Catalysis

Aluminum plays a significant role in heterogeneous catalysis, where the catalyst is in a different phase from the reactants, typically a solid catalyst interacting with liquid or gas phase reactants. researchgate.nettandfonline.com Aluminum compounds are widely used as catalysts themselves or, more commonly, as catalytic supports. researchgate.netmdpi.com

Aluminum Oxides and Hydroxides as Catalytic Supports and Active Sites

Aluminum oxides (alumina, Al2O3) and hydroxides, such as gibbsite, bayerite, and pseudoboehmite, are widely used in heterogeneous catalysis, particularly in petrochemistry and oil refining. mdpi.comh2tools.orgcore.ac.ukmdpi.com γ-Al2O3 is a commonly used form of aluminum oxide, serving as both a catalyst and a catalyst support. mdpi.com

As catalytic supports, aluminas offer properties such as high specific surface area (typically 50 to 350 m²/g for γ-Al2O3), defined pore structures, and thermal stability. mdpi.commdpi.combasf.com They can disperse active phases and possess tunable surface acidity and basicity. mdpi.combasf.com Alumina (B75360) supports are utilized with various active components, including oxides or metals of Cr, Mo, Ni, W, Pt, and Pd, in processes like hydrogenation, hydrogenolysis, reforming, and hydrotreating. mdpi.com In hydrotreating catalysts, supports act as structural promoters for the formation of active phases. mdpi.com Platinum aluminum oxides are considered bifunctional reforming catalysts, where the metal catalyzes hydrogenation-dehydrogenation, and alumina accelerates isomerization. mdpi.com The properties of alumina supports, including surface area, pore volume, and acid site concentration, influence the catalytic activity of supported catalysts. mdpi.com The structural order of the alumina precursor and the homogeneous distribution of catalytic sites on the support are also important factors. mdpi.com

Aluminum oxides and hydroxides can also act as catalysts themselves, particularly in acid-catalyzed reactions. researchgate.netmdpi.com Amorphous aluminum compounds, while sometimes considered undesirable due to issues like impeded filtration and increased coke formation, can be selectively synthesized and modified to yield new types of catalysts. mdpi.com Hydrothermal treatment of amorphous aluminum compounds can promote crystallization into aluminum hydroxides with desired properties. mdpi.com Aluminum hydroxide (B78521), Al(OH)3, and various aluminum oxides like γ-Al2O3 and α-Al2O3 have been shown to promote the reaction of aluminum with water for hydrogen generation, decreasing the induction time. h2tools.org Their catalytic effect is likely related to their high surface activity and ability to dissociate water. h2tools.org

Nanostructured Aluminum Catalysts (e.g., Nanoparticles, Anodic Aluminum Oxide)

Nanostructured aluminum materials, including nanoparticles and anodic aluminum oxide (AAO), exhibit enhanced catalytic properties compared to their bulk counterparts due to their high surface area and unique surface characteristics. Aluminum oxide (Al₂O₃), a common form of aluminum used in catalysis, serves as an adsorbent, desiccating agent, and catalyst support. fishersci.canih.gov The properties of aluminum oxide layers prepared by atomic layer deposition (ALD) on silica (B1680970), for instance, can be controlled at the atomic scale, influencing their acidity and catalytic activity. researchgate.netresearchgate.net

Research into nanostructured aluminum catalysts focuses on tailoring their morphology and surface chemistry for specific reactions. For example, the controlled grafting of organometallic complexes onto amorphous oxide surfaces, including alumina, is a strategy to create more active and selective heterogeneous catalysts. researchgate.netresearchgate.net Solid-state NMR spectroscopy is a powerful tool used to determine the atomic structure of these surface species. researchgate.netresearchgate.net

Role of Surface Chemistry and Oxide Layers in Catalytic Activity

The surface chemistry and the presence of oxide layers are critical factors governing the catalytic activity of aluminum-based systems. Aluminum readily forms a passive oxide layer (Al₂O₃) when exposed to air, which can influence its interaction with reactants and catalytic performance. fishersci.canih.gov The properties of this oxide layer, such as its thickness, composition, and defect structure, can be engineered to optimize catalytic efficiency.

Studies on the reactions of oxides like silica or aluminosilicates with organoaluminum compounds, such as trimethylaluminum (B3029685) (AlMe₃), highlight the formation of various surface species, including those with Si-O-Al linkages. researchgate.net These surface treatments can introduce Lewis acid sites, which are crucial for many catalytic reactions. researchgate.net The distribution of aluminum species and their coordination environment on the surface, as characterized by techniques like ²⁷Al solid-state NMR, directly impacts the catalytic behavior. researchgate.netresearchgate.net

Photocatalytic and Electrocatalytic Properties of Aluminum Systems

Aluminum-based systems, particularly aluminum oxides and composites, demonstrate photocatalytic and electrocatalytic properties. While pure aluminum oxide is primarily known as a catalyst support or adsorbent, its integration with other materials can yield active photocatalysts and electrocatalysts. fishersci.canih.gov For instance, composite materials incorporating aluminum oxide with semiconductors like titanium dioxide (TiO₂) can exhibit enhanced photocatalytic activity for degradation of pollutants under UV irradiation. wikipedia.orgfishersci.comamericanelements.comwikipedia.orgnih.gov

In electrocatalysis, aluminum can play a role in various electrochemical processes. The surface chemistry of aluminum electrodes and the formation of interface layers are significant in determining their performance in electrocatalytic reactions. Research in this area often involves modifying aluminum surfaces or developing aluminum-containing composite electrodes to improve electron transfer kinetics and catalytic selectivity.

Aluminum in Energy Storage and Conversion Technologies

Aluminum's abundance, low cost, and high theoretical volumetric capacity make it an attractive material for next-generation energy storage technologies, particularly in the development of Aluminum-Ion Batteries (AIBs). acs.orgresearchgate.net

Aluminum-Ion Batteries (AIBs): Fundamental Electrochemistry and Material Innovations

Aluminum-ion batteries are a promising alternative to traditional lithium-ion batteries due to the advantages of aluminum as an electrode material. acs.orgresearchgate.net The fundamental electrochemistry of AIBs typically involves the reversible intercalation and deintercalation of complex chloroaluminate anions, such as [AlCl₄]⁻ and [Al₂Cl₇]⁻, into a cathode material, while the anode is often metallic aluminum.

Significant material innovations are being pursued to overcome challenges associated with AIBs, including the development of suitable cathode and anode materials and the design of stable electrolytes. uni.lunih.gov Room-temperature ionic liquids (RTILs) have been instrumental in enabling reversible aluminum electrostripping/deposition at the anode. researchgate.net

Cathode and Anode Material Development for AIBs

Developing high-performance cathode and anode materials is crucial for the advancement of AIBs. Graphite has been explored as a cathode material, where chloroaluminate anions intercalate between the graphene layers. researchgate.netnih.govfishersci.comamericanelements.comindiamart.com Other materials under investigation for cathodes include vanadium oxides (V₂O₅) and manganese dioxide (MnO₂), which can undergo redox reactions with aluminum ions or chloroaluminate species. uni.lufishersci.nowikipedia.orgereztech.comwikipedia.orgfishersci.fiamericanelements.comnih.govnih.govuni.lu

For the anode, metallic aluminum is the theoretical choice due to its high capacity. However, challenges such as passivation due to the native oxide layer and dendrite formation during cycling need to be addressed. acs.org Strategies to mitigate these issues include surface modification of the aluminum anode or the use of aluminum alloys. acs.org For example, Zn-Al alloy anodes have shown promise in aqueous AIBs by mitigating passivation and suppressing dendrite growth. acs.org

Electrolyte Design and Interfacial Chemistry in AIBs

Electrolyte design and understanding interfacial chemistry are paramount for achieving efficient and stable AIBs. Early AIBs primarily utilized ionic liquid electrolytes, which allowed for reversible aluminum plating and stripping. researchgate.net However, research is also exploring aqueous electrolytes for their lower cost and enhanced safety, although challenges related to corrosion and side reactions persist. acs.orgresearchgate.net

The formation of a stable solid electrolyte interphase (SEI) layer on the anode surface is critical for preventing passivation and enabling reversible cycling in both non-aqueous and aqueous electrolytes. acs.orgresearchgate.net In aqueous electrolytes, the interfacial chemistry is complex, involving the interaction of aluminum or aluminum alloy anodes with the electrolyte components, such as chloride ions. acs.org This interaction can influence aluminum oxidation and the potential gap. acs.org Electrolyte additives, such as zinc fluoride (B91410) (ZnF₂), can be used to induce the formation of a stable F-rich interfacial layer, improving the nucleation and reducing side reactions on the anode. conicet.gov.ar

Understanding the solvation structure of ions and the (de)solvation process at the electrode-electrolyte interface is essential for designing functional electrolytes that promote fast charge transfer kinetics and minimize interfacial resistance. mdpi.comacs.org Spectroscopic analysis and theoretical simulations are valuable tools for exploring these interfacial phenomena. acs.org

Aluminum-Air/Oxygen Batteries

Aluminum-air batteries (AABs) are a promising energy storage technology characterized by high theoretical energy density, cost-effectiveness, and sustainability. confex.commdpi.com Early investigations into AABs in the 1960s identified their potential for energy densities exceeding those of zinc-air and iron-air systems, leveraging aluminum's abundance and low cost. acs.org The theoretical energy density of rechargeable AABs is notably high, reaching 8.1 kWh/kg, which is significantly greater than conventional lithium-ion batteries, making them attractive for applications like electric vehicles and stationary energy systems. acs.org

Despite these advantages, AABs face challenges, primarily related to the aluminum anode. Issues include anode corrosion and slow oxygen reduction kinetics at the air cathode. acs.org Self-discharge of the aluminum anode in alkaline solutions is a significant hurdle, impacting the battery's utilization rate. mdpi.com The formation of a passive oxide layer (Al₂O₃) on the anode in alkaline electrolytes restricts rechargeability and reduces efficiency. acs.org This inherent protective oxide film impedes electron conduction and increases the overvoltage of anodic dissolution, causing delays in anode activation. mdpi.com

Research efforts are focused on mitigating these challenges. Alloying aluminum with elements like magnesium (Mg) or zinc (Zn) has shown effectiveness in enhancing corrosion resistance while maintaining electrochemical active sites. acs.org For instance, Al-In alloys have demonstrated minimal anodic polarization, reduced hydrogen evolution, and high anode efficiency in sodium chloride (NaCl) electrolyte environments compared to Al-Sn or Al-In-Sn alloys. acs.org The addition of Sn to aluminum alloys can negatively affect electrochemical performance by promoting hydrogen evolution rates. acs.org

Electrolyte choice is crucial, with most studies utilizing aqueous alkaline solutions (KOH or NaOH). confex.commdpi.commdpi.com However, these can lead to leakage or short circuits. mdpi.com The use of seawater or neutral salts as electrolytes is being explored as a viable and sustainable option. mdpi.com Researchers are also investigating innovative designs, such as using a rotating aluminum disc as the anode and a stationary air cathode with alkaline aqueous electrolytes, to improve performance. confex.com

Commercially available metal-air cathodes are currently limited, hindering the large-scale market introduction of metal-air batteries. mdpi.com This is partly due to the challenges in scaling up laboratory processes and the cost of components like catalytic materials and specialized membranes. mdpi.com Manganese oxides, particularly MnO₂, are widely used catalysts in metal-air batteries due to their cost-effectiveness and electrochemical activity, though their low conductivity often necessitates doping with materials like cobalt or nickel or forming composites with carbon to enhance performance. mdpi.com

Thermal Energy Storage Utilizing Aluminum

Latent heat thermal energy storage (LHTES) systems, utilizing phase change materials (PCMs), offer advantages such as a relatively constant working temperature and enhanced energy density compared to sensible heat storage systems. mdpi.com Aluminum and its alloys are being investigated for thermal energy storage applications, particularly in high-temperature ranges.

Alloy-based PCMs, which possess high heat storage density and thermal conductivity, are considered promising for LHTES. researchgate.net The development of PCMs with suitable melting points for specific applications, such as Carnot batteries which can operate at temperatures around 650°C, is crucial. researchgate.net Research has explored Al-Si-Fe alloys as potential PCMs for high-temperature thermal energy storage. researchgate.net An Al-Si-Fe PCM was found to melt up to approximately 620°C with a latent heat capacity of 375–394 J/g. researchgate.net This material also exhibited a thermal conductivity of approximately 160 W/(m·K) in the 100–500°C range, demonstrating better heat storage capacity and thermal conductivity compared to conventional sensible heat storage materials. researchgate.net

Aluminum compounds are also being explored in composite PCMs. For instance, aluminum ammonium sulfate (B86663) dodecahydrate (NH₄Al(SO₄)₂·12H₂O, AASD) is a congruent melting PCM with a melting point of 93.5°C and a latent heat of 269 J/g. acs.org While AASD does not suffer from phase separation, it can experience undercooling in practical applications. acs.org Additives like calcium fluoride (CaF₂) have been found to act as effective nucleating agents for AASD, improving heat release performance. acs.org Composite PCMs based on AASD with additives have shown melting temperatures between 89.4–91.5 °C and crystallization temperatures between 56.6–69.2 °C, with latent heats ranging from 180.9–220.9 J/g after thermal cycling. acs.org These properties make them suitable for applications such as solar thermal storage and waste heat recovery. acs.org

Porous aluminum structures can also be used to enhance the stability and reduce supercooling in salt hydrate-based latent heat thermal energy storage systems. osti.gov The addition of metallic particles, including aluminum oxide (Al₂O₃), to organic PCMs like hexadecane (B31444) has been shown to improve thermal conductivity and shape stability during phase transition, forming phase change composites. mdpi.com

Hydrogen Generation from Aluminum Reactions

Hydrogen is recognized as a clean and environmentally friendly energy source. magtech.com.cn The reaction of aluminum with water is considered a dominant method for hydrogen generation. magtech.com.cn This process involves the reaction between aluminum metal and water to form aluminum hydroxide and hydrogen, as represented by the equation: 2Al + 6H₂O → 2Al(OH)₃ + 3H₂. energy.gov This reaction is thermodynamically favorable and has a gravimetric hydrogen capacity of 3.7 wt.%. energy.gov

However, a significant challenge is the formation of a dense, adherent aluminum oxide layer on the surface of aluminum particles when exposed to air, which prevents direct contact with water and hinders the reaction at room temperature and standard atmospheric pressure. magtech.com.cnenergy.gov The key to enabling and sustaining this reaction near room temperature is the continuous removal or disruption of this oxide layer. energy.gov

Various approaches have been investigated to promote the aluminum-water reaction. These include the addition of promoters such as hydroxides (e.g., NaOH), oxides (e.g., Al₂O₃), and salts (e.g., NaCl), which help disrupt the oxide layer. energy.gov In alkaline solutions, hydroxide ions can damage the oxide layer, increasing the reaction rate. researchgate.net In acidic solutions, ions like Cl⁻ and H⁺ can attack the oxide layer, leading to a rapid increase in hydrogen production after the initial slow induction period. researchgate.net The hydrolysis of the byproduct AlCl₃ in acidic solutions also releases H⁺, further contributing to the breakdown of the protective layer. researchgate.net

Research has shown that factors like increasing NaCl concentration, reaction temperature, and milling time of aluminum can enhance reactivity and hydrogen generation rate. researchgate.net Using aluminum-based materials prepared with various additives through techniques like sintering, smelting, and ball-milling can effectively activate aluminum and achieve the reaction at low temperatures with fast hydrogen production rates. magtech.com.cn

The reaction of water with molten aluminum alloys, such as aluminum-lithium and aluminum-gallium, has also been studied, where the molten state prevents the formation of a coherent oxide layer. energy.gov Despite these advancements, none of the approaches have yet proven commercially viable on a large scale for applications like vehicular hydrogen supply due to limitations in reaction kinetics. energy.gov However, generating hydrogen in situ at low pressure from waste aluminum activated with small amounts of NaOH and water is being explored for portable electronic devices, offering a controlled and safe method. mdpi.com This method can achieve high-purity hydrogen (>99%) and the solid byproduct, mainly aluminum hydroxide, can potentially be recycled. mdpi.com

Advanced Structural and Functional Applications of Aluminum Alloys

Aluminum alloys are widely used in industries requiring lightweight, high-strength materials, such as aerospace and automotive. prf.org Their inherent qualities, including high strength-to-weight ratio, corrosion resistance, and thermal conductivity, make them suitable for advanced structural and functional applications. belmontmetals.com

High-Performance Aluminum Alloys for Extreme Environments (e.g., High Temperature)

While aluminum alloys offer numerous advantages, their application has traditionally been limited at elevated temperatures, typically above 121°C (250°F), due to a significant loss of strength caused by the coarsening of strengthening precipitates. amt-advanced-materials-technology.comgoogle.com The aerospace and transport industries, in particular, require materials with enhanced heat resistance for increased speed and reduced weight, especially in the critical temperature range of 350 to 500°C. aluminium-exhibition.comtju.edu.cn

Recent research has focused on developing high-performance aluminum alloys capable of withstanding extreme temperatures. One groundbreaking approach involves the introduction of high-density, ultrafine, uniformly dispersed oxide nanoparticles into the aluminum alloy matrix. aluminium-exhibition.comtju.edu.cn This oxide dispersion strengthening has successfully extended the service temperature range of aluminum alloys from 350°C to 500°C, addressing a long-standing challenge. aluminium-exhibition.comtju.edu.cn These newly engineered alloys have demonstrated remarkable tensile strength exceeding 200 MPa at 500°C, which is more than six times higher than traditional aluminum alloys at this temperature. aluminium-exhibition.comtju.edu.cnnews.cn They also exhibit significant enhancement in high-temperature stability and impressive creep properties. tju.edu.cn

Advanced processing techniques, such as powder processing, are also being employed to create new high-temperature aluminum alloys that can potentially replace heavier materials like titanium or steel in certain applications. amt-advanced-materials-technology.com These powder-processed alloys can exhibit exceptional thermal stability even after prolonged exposure to high temperatures. amt-advanced-materials-technology.com Examples include alloys like Al-MS89, Al-SF25, Al-MS31, and Al-MS95, which offer varying combinations of temperature stability, strength, and ductility for demanding applications in automotive, aerospace, and semiconductor industries. amt-advanced-materials-technology.com For instance, Al-MS31, a powder route manufactured alloy, shows high strength up to 350°C and excellent temperature stability after long-term thermal exposure, along with good machining properties, high elastic modulus, and very low thermal expansion. amt-advanced-materials-technology.com

Another approach involves designing alloys with elements that have low diffusion coefficients and solid solubilities in aluminum and can form thermally stable dispersoids with low interfacial energies. google.com Scandium is one such element, forming Al₃Sc dispersoids that are stable up to around 450°C. google.com Adding elements like gadolinium, zirconium, hafnium, yttrium, niobium, or vanadium can further enhance the strength and coarsening resistance of these dispersoids at elevated temperatures. google.com

Aluminum Alloys in Electrical Engineering: Conductivity-Strength Optimization

Aluminum alloys are widely used as conductors in electrical engineering due to their relatively high electrical conductivity and low density. However, achieving a balance between high strength and high electrical conductivity is a critical challenge, as these properties are often mutually exclusive in metallic materials. scirp.orguwindsor.ca Pure aluminum has high electrical conductivity (around 60% IACS) but low mechanical strength. scirp.org Alloying elements added to increase strength typically decrease electrical conductivity by disrupting the flow of electrons.

Optimization of both strength and electrical conductivity in aluminum alloys is essential for applications like rotor bars in electric motors and overhead power lines. scirp.orguwindsor.cacambridge.org Research focuses on tailoring alloy compositions and thermomechanical treatments to achieve the desired balance.

Studies on Al-Si-Cu-Ni-Sr alloys have investigated the impact of various element additions on strength and electrical conductivity. scirp.orguwindsor.ca Using design of experiment techniques like the Taguchi method, researchers have identified optimal compositions. scirp.orguwindsor.ca For example, an optimal composition of 6 wt.% Si, 3 wt.% Cu, 0.03 wt.% Sr, and 0.5 wt.% Ni achieved an ultimate tensile strength of 247.58 MPa and an electrical conductivity of 38.01% IACS in the as-cast condition. scirp.orguwindsor.ca Additions of Ni and Sr were found to significantly improve both strength and electrical conductivity through mechanisms like the formation of intermetallic Al-Cu-Ni phases for dispersion strengthening and the modification of Si morphology. uwindsor.ca

In Al-Mg-Si (6xxx series) alloys, commonly used for conductors, strength can be enhanced through precipitation hardening while maintaining relatively high electrical conductivity. cambridge.org The ratio of Mg to Si and aging treatments play crucial roles. cambridge.orgcambridge.org Alloys with an Mg/Si ratio of approximately 1 have shown a good balance, exhibiting high strength up to 54% IACS. cambridge.org For higher electrical conductivity (54–56% IACS), an Mg/Si ratio of around 1.5 may offer a better compromise. cambridge.org Excessive Si can increase peak strength but decrease electrical conductivity, requiring longer aging times to meet conductivity requirements, which can lead to a drop in strength. cambridge.orgcambridge.org

Thermomechanical treatments, including aging and drawing processes, are key to achieving the required strength and electrical conductivity in conductor alloys. researchgate.net These processes can be optimized to maximize strength through precipitation and strain hardening with minimal loss in electrical conductivity. researchgate.net Novel processes like equal channel angular pressing (ECAP) in a thermomechanical treatment condition have shown the potential to simultaneously achieve high strength and electrical conductivity in alloys like 6063 aluminum alloy due to the formation of ultrafine grains and nanosized precipitates. researchgate.net

Advanced Manufacturing Techniques for Aluminum Components (e.g., Additive Manufacturing)

Additive manufacturing (AM), or 3D printing, has revolutionized the production of complex components across various industries. belmontmetals.com3dnatives.com Lightweight aluminum alloys are increasingly utilized in AM due to their desirable properties like high strength, corrosion resistance, and thermal conductivity. belmontmetals.com3dnatives.com AM allows for the creation of intricate geometries and rapid prototyping with reduced material waste. belmontmetals.com

However, adapting traditional high-strength aluminum alloys for AM can be challenging, as many are designed for wrought processing and are susceptible to defects like hot tearing (solidification cracking) during printing. elementum3d.com This has led to the development of specialized aluminum alloys and AM processes tailored for these materials.

Common aluminum alloys used in additive manufacturing include AlSi12Mg, AlSi10Mg, and F357. belmontmetals.com AlSi12Mg, an early alloy used in automotive and aerospace AM, benefits from silicon for improved fluidity and heat resistance, though it can lead to faster machine wear and increased brittleness. belmontmetals.com AlSi10Mg is a modification offering improved ductility. belmontmetals.com F357 is highlighted as an optimized alloy specifically for AM, balancing strength and flexibility for versatile applications, although at a higher cost. belmontmetals.com Other alloys like AlSi7Mg and AlSi9Cu3 are also used. 3dnatives.com

Advanced processes like Laser Powder Bed Fusion (LPBF) and Electron Beam Melting (EBM) are widely used for metal AM with aluminum powders. 3dnatives.com Other methods include binder jetting, cold metal fusion, and wire arc additive manufacturing (WAAM). 3dnatives.com

Innovative approaches are being developed to enable the AM of previously unprintable high-strength aluminum alloys. Purdue researchers have developed a method using metals like cobalt, iron, nickel, and titanium, which are typically avoided in traditional aluminum alloy manufacturing, to produce alloys with high strength (over 900 MPa) and significant plastic deformability. prf.org

Microstructural Stability and Deformation Mechanisms in Advanced Aluminum Materials

The performance of advanced aluminum materials, particularly at elevated temperatures and under demanding mechanical loads, is intrinsically linked to their microstructural stability and the active deformation mechanisms. Maintaining a stable microstructure is crucial for retaining desirable mechanical properties during service. Key microstructural features influencing stability and deformation include grain size, the presence and characteristics of precipitates, dislocation density and arrangement, and grain boundaries and interfaces.

Microstructural Stability

Microstructural stability in advanced aluminum alloys refers to the resistance of the material's internal structure to undesirable changes when exposed to factors like elevated temperature or prolonged stress. These changes can include grain growth, precipitate coarsening or dissolution, and the rearrangement or annihilation of dislocations.

Precipitates play a crucial role in controlling the microstructural stability of aluminum alloys, especially at elevated temperatures. mdpi.com The precipitation of nanometre-sized intermetallics is particularly important. mdpi.com For instance, coherent precipitates, such as L1₂-structured intermetallics introduced through microalloying, can effectively improve thermal stability. mdpi.com In Al-Sc alloys, Al₃Sc precipitates exhibit remarkable stability at 300 °C, showing no significant growth even after hundreds of hours of thermal exposure. mdpi.com Similarly, the Al₃(Er,Zr/Hf) precipitates in dilute Al-Er-Zr/Hf alloys demonstrate high thermal stability at elevated temperatures, offering a strategy for developing heat-resistant aluminum alloys. mdpi.com The coarsening rate of precipitates is temperature-dependent, increasing with rising temperature due to enhanced solute diffusion rates. mdpi.com The addition of elements like Hf can further enhance the coarsening resistance of precipitates and improve the thermal stability of the alloy. mdpi.com

Grain growth is another critical aspect of microstructural stability. Aluminum alloys tend to remain stable against grain growth below a critical temperature, above which rapid grain growth can occur. mdpi.com This critical temperature is influenced by factors such as material composition, processing methods, and existing microstructures. mdpi.com For example, 5xxx series Al alloys have a relatively low critical temperature range of 150–200 °C, while 2xxx alloys are stable up to around 200 °C. mdpi.com Pure aluminum's critical temperature for grain growth is between 200 and 250 °C. mdpi.com Al-Zr alloys can become unstable above 250 °C, whereas Al alloys containing Zn (7xxx) or Sc have shown thermal stability up to 400 °C. mdpi.com Intermetallic compounds can restrict recrystallization and grain growth by pinning grain boundaries and dislocations. scirp.org

Data on critical temperatures for grain growth in different aluminum alloys illustrates their varying microstructural stability:

Aluminum Alloy Series/TypeApproximate Critical Temperature for Grain Growth (°C)Source
5xxx series150–200 mdpi.com
2xxx series~200 mdpi.com
Pure Aluminum200–250 mdpi.com
Al-Zr alloys>250 (instability) mdpi.com
7xxx (with Zn) or Al-Sc alloysUp to 400 mdpi.com

The thermal stability of precipitates is a key factor in the design of heat-resistant aluminum alloys. mdpi.com For instance, the rapid decline in mechanical properties of alloys like 7075 at elevated temperatures is mainly attributed to the coarsening of strengthening precipitates. mdpi.com

Deformation Mechanisms

The plastic deformation of aluminum and its alloys occurs through various mechanisms, primarily involving the movement of dislocations. In advanced aluminum materials, especially those with refined grain structures or specific precipitate distributions, other mechanisms like grain boundary sliding and twinning can also play significant roles depending on the temperature, strain rate, and microstructure.

Dislocation motion is a fundamental deformation mechanism in aluminum alloys. wikipedia.org During plastic deformation, dislocation density increases, leading to strain hardening. wikipedia.org Dislocations are generated from various sources, including surfaces, defects, grain boundaries, and interfaces between the matrix and precipitates or dispersed phases. wikipedia.org The interaction of dislocations with microstructural features like precipitates and grain boundaries impedes their movement, contributing to strengthening. scirp.orgntnu.no Precipitates can act as non-shearable obstacles to dislocation motion. ntnu.no

Grain boundary strengthening, also known as Hall-Petch strengthening, is a significant mechanism where grain boundaries impede dislocation propagation. wikipedia.org The difference in crystallographic orientation between adjacent grains requires more energy for dislocations to cross the boundary. wikipedia.org Grain boundaries are also more disordered, further hindering continuous slip. wikipedia.org Grain refinement, achieved through techniques like severe plastic deformation (SPD), increases the grain boundary area and thus enhances strength. soton.ac.ukunit.no However, the effectiveness of grain refinement strengthening can be material-dependent and relatively lower for aluminum alloys compared to some other materials. soton.ac.uk

Twinning, the formation of mirror-image crystal orientations under stress, is another deformation mechanism. While twinning is less common in pure aluminum due to its high stacking fault energy, it can occur in aluminum alloys under specific conditions, such as high strain rates or low temperatures. osti.govlettersonmaterials.comresearchgate.net Deformation twinning has been observed in high-purity aluminum alloys under high strain rate shear deformation. researchgate.net The propensity for twinning can be influenced by temperature and strain rate, with lower temperatures and higher strain rates generally promoting twinning by suppressing thermally activated dislocation processes. osti.gov

Research highlights the interplay of these mechanisms. In nanocrystalline aluminum, strain recovery upon unloading can occur via competitive mechanisms including dislocation reverse motion/annihilation and grain-boundary sliding/diffusion, driven by internal residual stresses. pnas.org The dominant mechanisms can be influenced by microstructure and testing conditions like strain rate and temperature. pnas.org

Detailed research findings on deformation mechanisms in specific aluminum alloys provide further insights:

Studies on AA6082 aluminum alloy under elevated-temperature tensile loading reveal temperature-dependent mechanisms such as intragrain slip and continuous dynamic recrystallization (CDRX). researchgate.net At 200 °C, work hardening is prominent, while at 400 °C, dynamic softening mechanisms are observed. researchgate.net

Investigations into rapidly solidified aluminum alloys, such as Al-Fe-Ce and Al-Fe-Mo alloys, have identified diffusional creep at low stresses and power law creep at higher stresses during creep testing at elevated temperatures. osti.gov

Data from studies on dislocation density changes during deformation illustrate the role of dislocation mechanisms:

Aluminum Material (Orientation)Deformation Temperature (°C)Strain Rate (s⁻¹)Initial ρGND (10¹⁴ m⁻²)Final ρGND (10¹⁴ m⁻²)Change in ρGND (10¹⁴ m⁻²)Source
Brass-oriented ASCs2510-0.117- mdpi.com
Brass-oriented ASCs30010-0.134- mdpi.com
Cube-oriented ASCs2510-0.226- mdpi.com
Cube-oriented ASCs30010-0.429- mdpi.com
Brass-oriented ASCs--0.4760.274-0.202 mdpi.com
Goss-oriented ASCs--0.3880.226-0.162 mdpi.com

Note: ρGND represents the density of geometrically necessary dislocations. mdpi.com

The study on high-purity aluminum single crystals (ASCs) also provided data on flow stress under different hot deformation conditions. mdpi.com

Aluminum Single Crystal OrientationTemperature (°C)Strain Rate (s⁻¹)Flow Stress (MPa)Source
Brass2001065.9 mdpi.com
Brass3001047.6 mdpi.com
Brass2000.00119.6 mdpi.com
Brass3000.001 to 0.0118.6 to 21.5 (steady-state) mdpi.com
Goss250.001 to 1053.0 to 63.4 mdpi.com
Goss1000.001 to 10~2.0 to 3.0 MPa change mdpi.com
Goss2000.00124.7 mdpi.com
Goss2001049.8 mdpi.com
Goss3000.001 to 0.0120.7 and 14.0 (steady-state) mdpi.com

These findings underscore the complex interplay between microstructure and deformation mechanisms in advanced aluminum materials, which dictates their performance under various service conditions.

Advanced Analytical and Characterization Methodologies for Aluminum Systems

Speciation Analysis of Aluminum in Complex Matrices

Chemical speciation analysis of aluminum is a complex problem influenced by factors such as pH, temperature, the presence of colloidal material, and the concentration of ligands like fluoride (B91410), sulfate (B86663), and organic carbon. illinois.edu The toxicity and bioavailability of aluminum are highly dependent on its chemical form. illinois.eduresearchgate.net For instance, inorganic forms of aluminum are often considered more toxic, with toxicity related to pH. speciation.netpublications.gc.ca In natural waters, aluminum speciation can include complexes with hydroxide (B78521), sulfate, fluoride, and organic macromolecules, each exhibiting varying levels of toxicity. wiley.com

Various analytical methodologies have been developed for aluminum speciation in environmental and biological samples. researchgate.netgeology.sk These methods aim to differentiate between various forms, including inorganic monomeric species (such as Al³⁺, AlOH²⁺, Al(OH)₂⁺, AlF²⁺, AlF₂⁺), polymeric hydroxoaluminum ions, and organically complexed aluminum. illinois.eduspeciation.netacs.org Computer modeling programs like MINEQL, WHAM, and GEOCHEM are also used to calculate aluminum species based on solution parameters. researchgate.netmdpi.com

Hyphenated Techniques for Aluminum Speciation (e.g., HPLC-ICP-MS, FPLC-ET-AAS)

Hyphenated techniques, which combine separation methods with sensitive detection, are considered highly effective for the speciation and determination of aluminum species in complex matrices. researchgate.netmdpi.com Coupling liquid chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC), with element-specific detectors like Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) or Electrothermal Atomic Absorption Spectrometry (ET-AAS), creates powerful analytical systems for direct speciation analysis. researchgate.netgeology.sk

HPLC-ICP-MS offers high sensitivity, selectivity, a wide linear dynamic range, and low detection limits, which are crucial for accurate quantitative and qualitative analysis of aluminum species. researchgate.netmdpi.com Ion exchange and reverse phase chromatography are commonly employed in HPLC and FPLC for separating various free and complex aluminum species in environmental samples. researchgate.net

Research has demonstrated the application of LC-ICP-MS for the speciation analysis of organic and inorganic aluminum complexes in various samples, including wine. mdpi.com A study utilizing LC-ICP-MS for aluminum speciation in wine successfully separated and identified species such as Al-citrate/Al-oxalate, AlF²⁺, and Al³⁺. speciation.net The distribution of these species varied between wine types. speciation.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aluminum Species (e.g., ²⁷Al NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁷Al NMR, is a valuable tool for directly probing the local environment of aluminum and characterizing aluminum species in solution and solid states. researchgate.netcambridge.orgbrandeis.edu ²⁷Al NMR can distinguish between different coordination environments of aluminum, such as tetrahedral and octahedral coordination. cambridge.orgresearchgate.net

Studies using ²⁷Al NMR have investigated aluminum speciation in various systems, including aluminum chloride solutions and zeolite catalysts. cambridge.orgresearchgate.netacs.org In aluminum chloride solutions, ²⁷Al NMR has shown peaks corresponding to monomeric Al(H₂O)₆³⁺, tetrahedrally coordinated aluminum in polymeric species like Al₁₃O₄(OH)₂₄(H₂O)₁₂⁷⁺, and octahedrally coordinated aluminum in oligomers. cambridge.org

²⁷Al NMR is also used to characterize aluminum species in zeolite catalysts, differentiating between framework, partially-coordinated framework, and non-framework aluminum moieties. acs.org Quantitative ²⁷Al NMR techniques, including magic-angle spinning (MAS) and multiple-quantum (MQ) MAS experiments, are applied to determine the distribution of these species. researchgate.netacs.org

NMR spectroscopy can also serve as an orthogonal method to complement techniques like Near-Infrared (NIR) spectroscopy for determining total aluminum content in samples such as vaccine drug substances. gavinpublishers.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Aluminum Complex Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of metal-ligand complexes from solution into the gas phase, enabling their characterization. frontiersin.org ESI-MS is increasingly used for chemical speciation, including the investigation of aluminum complexes. frontiersin.orgnih.gov

ESI-MS can identify and characterize various aluminum species, including monomeric and polymeric complexes, in different matrices. nih.govscielo.br Studies have applied ESI-MS to investigate aluminum speciation in hydrolyzed aluminum chloride solutions, identifying both anionic and cationic aluminum complexes. nih.govscielo.br ESI-MS has revealed the presence of positively charged monomeric aluminum hydroxides and polymeric complexes. scielo.br The technique can also provide information on the interaction between aluminum ions and various anions. nih.gov

Research using ESI-MS has also focused on the characterization of organoaluminum compounds, such as isobutylaluminoxanes, which are difficult to analyze by other methods due to their reactivity and instability. uvic.ca

Electrochemical Methods for Aluminum Speciation

Electrochemical methods offer advantages such as rapidity, high sensitivity, and relatively inexpensive instrumentation for aluminum speciation analysis. nih.gov These methods often rely on the different electrochemical behavior of various aluminum species or their complexes with electroactive ligands. nih.govcore.ac.uk

Differential Pulse Voltammetry (DPV) is an electrochemical technique that has been applied for the speciation analysis of Al(III) in natural waters and biological fluids. nih.gov This approach utilizes the complexation of Al(III) with electroactive ligands, such as catechols, and measures the change in the ligand's DPV signal upon complex formation. nih.gov The speciation analysis is based on the varying affinities of Al(III) for different ligands under specific pH conditions, allowing for the determination of labile monomeric aluminum fractions. nih.gov

Electrochemical methods are also relevant in processes involving aluminum, such as electrocoagulation, where electrochemically generated aluminum species act as coagulants. researchgate.net The speciation of aluminum in electrochemical dosing processes has been studied, showing that the resulting species are dependent on total aluminum concentration and pH. acs.orgacs.org

Advanced Spectroscopic Techniques for Aluminum Characterization

Advanced spectroscopic techniques provide detailed information about the elemental composition, chemical state, and local structure of aluminum in various materials.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful surface-sensitive techniques used for the characterization of aluminum and its compounds.

X-ray Absorption Spectroscopy (XAS) involves measuring the absorption of X-rays as a function of energy near and above the core-level binding energies of an element. speciation.net The X-ray Absorption Near Edge Structure (XANES) region provides information on the oxidation state and coordination environment of the absorbing atom, while the Extended X-ray Absorption Fine Structure (EXAFS) region gives details about the distances, coordination numbers, and types of neighboring atoms. speciation.net XAS, particularly Al K-edge XANES, is a useful probe for determining the coordination number of aluminum in various materials, including minerals, gels, and glasses. researchgate.net Synchrotron radiation sources are typically required for XAS due to the need for intense and tunable X-ray beams. speciation.net XAS has been used to study the interactions between Al(III) and natural organic matter, showing the formation of strong chelate complexes. diva-portal.org It has also been applied to characterize aluminum speciation in organic soil and stream water samples, revealing variations between organically complexed Al(III) and precipitated aluminum phases. diva-portal.org

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that analyzes the core-level electrons emitted from a material upon irradiation with X-rays. azom.comaip.org XPS provides information about the elemental composition and chemical states of elements on the surface of a material, typically within the top few nanometers. azom.comaip.orgaip.org

XPS is invaluable for characterizing the surface chemistry of aluminum, particularly the native oxide layer that forms on aluminum surfaces. azom.comescholarship.orgthermofisher.com XPS analysis can confirm the presence of different aluminum oxide phases, such as AlOₓ and Al₂O₃, and provide insights into their distribution with depth. aip.org The position and shape of the Al 2p peak in XPS spectra are sensitive to the chemical state of aluminum, allowing differentiation between metallic aluminum and aluminum in oxide or other compounds. thermofisher.com XPS can also be used to study the composition and morphology of aluminum oxide layers on nanoparticles. escholarship.org

Studies have utilized XPS to investigate the oxidized surfaces of aluminum nitride, identifying bonding states of oxygen and characterizing the surface stoichiometry. researchgate.net XPS is also employed in the analysis of technical cleanliness by characterizing the elemental composition of aluminum alloy particles. spectroscopyonline.com While XPS is highly surface-sensitive, obtaining information about the bulk composition may require destructive depth profiling techniques like argon ion etching, which can potentially cause sample damage. aip.org

Infrared and Raman Spectroscopy of Aluminum Compounds

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the molecular structure and bonding within aluminum compounds. IR spectroscopy measures the absorption of infrared light due to changes in molecular dipole moment during vibrations, while Raman spectroscopy analyzes the inelastic scattering of photons resulting from changes in molecular polarizability during vibrations. mt.comacs.org This difference in selection rules means that vibrations active in IR may be inactive in Raman and vice versa, making their combined use powerful for comprehensive structural analysis. mt.comacs.org

IR spectroscopy is particularly useful for identifying hetero-nuclear functional groups (polar functional groups), while Raman spectroscopy is more sensitive to homo-nuclear molecular bonds and can provide information about crystal lattice structure and polymorph form. mt.comacs.org For instance, IR spectroscopy is effective in the "fingerprint region" (4000–400 cm⁻¹) for identifying specific bond types and molecular structures. mt.comacs.org Raman spectroscopy is advantageous for measurements in aqueous media, as water has weak Raman scattering, and for studying materials under extreme reaction conditions. mt.commdpi.com

In the context of aluminum compounds, these techniques can be applied to characterize various species, including oxides, hydroxides, salts, and coordination complexes. For example, Raman spectroscopy has been used to study the formation and transformation of aluminum hydroxide species during zeolite synthesis, allowing discrimination between different zeolite structures (A, B, and Y) based on signals in the 300-680 cm⁻¹ region. mdpi.com

While extensive IR databases exist for compound identification, quantitative analysis using Raman spectroscopy can present challenges requiring robust data analysis methods. mt.commdpi.com

UV-Vis Spectroscopy for Aluminum Complexes

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for characterizing aluminum complexes, particularly in solution. This method involves measuring the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. The electronic transitions within the aluminum complex and coordinated ligands give rise to characteristic absorption bands in the UV-Vis spectrum.

UV-Vis spectroscopy provides valuable information about the electronic structure, coordination environment, and stoichiometry of aluminum complexes. nih.govspectroscopyonline.com Changes in the UV-Vis spectrum, such as shifts in peak positions (bathochromic or hypsochromic shifts) and changes in absorbance intensity, can indicate complex formation, changes in oxidation state, and interactions between the metal center and ligands. nih.govspectroscopyonline.com

Metal complexes, including those involving aluminum, can enhance detection techniques like UV-Vis spectroscopy by introducing or modifying chromophoric properties, enabling the detection of analytes that may not otherwise absorb in the UV-Vis range. spectroscopyonline.com The interaction between metal complexes and analytes can induce measurable changes in UV-Vis absorption spectra, facilitating their detection with high sensitivity and selectivity. spectroscopyonline.com

Research findings demonstrate the application of UV-Vis spectroscopy in studying aluminum complexes with various ligands. For instance, the formation of a brown complex between Al³⁺ ions and Alizarin Red S (ARS) has been characterized using UV-Vis spectrophotometry, showing a linear response in the concentration range of 1 ppm to 10 ppm and an isosbestic point at 436 nm. uitm.edu.my Another study utilized UV-Vis spectroscopy, alongside Raman spectroscopy, to investigate luteolin-Al(III) complexes in solution and solid states, identifying the formation of 1:1 and 1:2 ligand-to-metal complexes in acidic solutions. researchgate.net The presence of a band at 396 nm in the UV-Vis spectrum was found to confirm the complexation of luteolin (B72000) with Al³⁺ ions. researchgate.net

UV-Vis spectroscopy is a relatively simple and accessible technique that does not require complicated procedures or advanced instrumentation for basic characterization. uitm.edu.my

Advanced Microscopy for Microstructural and Nanostructural Analysis

Advanced microscopy techniques, such as Field Emission Scanning Electron Microscopy (FSEM) and High-Resolution Transmission Electron Microscopy (HRTEM), are essential for visualizing the microstructure and nanostructure of aluminum materials at high resolution. These techniques provide crucial insights into morphology, grain structure, phase distribution, defects, and nanoscale features that significantly influence material properties and performance. elkamehr.commdpi.com

Field Emission Scanning Electron Microscopy (FSEM)

Field Emission Scanning Electron Microscopy (FESEM), an advanced form of SEM, offers significantly higher resolution and improved imaging capabilities compared to conventional SEM. vaccoat.comciqtekglobal.com FESEM utilizes a field emission electron source, which provides a narrower electron beam with higher current density, resulting in enhanced spatial resolution down to 1.5 nanometers or better. vaccoat.comphotometrics.net

FESEM is primarily used to obtain high-resolution images of the sample surface, revealing detailed topography and microstructural features such as grain boundaries, precipitates, and inclusions. elkamehr.comphotometrics.net Its large depth of field allows for the observation of three-dimensional sample structures with good imaging quality. ciqtekglobal.com FESEM can also be equipped with Energy Dispersive X-ray Spectroscopy (EDS) for elemental mapping and composition analysis of the observed features. elkamehr.com

Applications of FESEM in aluminum research include examining the microstructure of aluminum alloys, analyzing fracture surfaces to understand failure mechanisms, and characterizing the morphology of aluminum-containing nanostructures like aluminum anodic oxide (AAO). mdpi.comresearchgate.net For instance, FESEM images have been used to study the morphology of AAO anodized under different conditions, revealing details of the porous structure. researchgate.net Serial Block-Face Scanning Electron Microscopy (SBF-SEM), a 3D imaging tool at the nanoscale, has been employed to investigate the inner microstructure of aluminum-silicon casting alloys, revealing spatial morphology and phase distribution of intermetallics. ucl.ac.uk

FESEM's ability to provide high-quality images at low accelerating voltages minimizes sample charging and damage, making it suitable for a wider range of aluminum-based materials, including insulating or semi-conductive samples, often without the need for conductive coatings. vaccoat.comphotometrics.net

High-Resolution Transmission Electron Microscopy (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) provides unparalleled resolution, enabling the visualization of internal structures of aluminum materials at the atomic level. elkamehr.com HRTEM works by transmitting a beam of electrons through an ultrathin specimen and forming an image from the scattered electrons. elkamehr.com

This technique is invaluable for obtaining detailed information about crystallography, crystal structures, atomic arrangements, defects (such as dislocations and planar defects), phase distributions, and nanoscale precipitates in aluminum and its alloys. elkamehr.comcambridge.org HRTEM can reveal the atomic structure of interfaces between different phases, such as intermetallic compounds within an aluminum matrix. researchgate.net

HRTEM studies on aluminum have provided insights into various phenomena. For example, HRTEM has been used for in-situ observation of defect cluster evolution in aluminum during electron and ion irradiation, showing the formation of planar defects and helium bubbles. cambridge.org It has also been applied to characterize the microstructure of aluminum nitride (AlN) films, revealing the formation of an amorphous phase and the nucleation of c-axis oriented crystallites. aip.org In aluminum alloys, HRTEM, often combined with techniques like Atom Probe Tomography (APT), is used to analyze nanoscale clusters and precipitates, providing a near-atomic scale view of solute distribution and precipitation processes that influence mechanical properties. jst.go.jpresearchgate.net HRTEM images can show the faceted planes of intermetallic compounds in aluminum alloys, such as θ-Al₁₃Fe₄ and β-Al₅FeSi. researchgate.net

Interpreting HRTEM images requires consideration that they are not direct images of atoms but rather represent the interference of multi-scattered electron beams, often necessitating comparison with simulated images. cambridge.org

In Situ and Operando Analytical Techniques for Aluminum Reaction Monitoring

In situ and operando analytical techniques are powerful approaches that allow for the real-time monitoring of aluminum systems as they undergo reactions or are subjected to external stimuli (e.g., electrochemical processes, heating, mechanical stress). nsf.govmdpi.com "In situ" generally refers to measurements taken while the sample is within the testing environment, while "operando" specifically implies measurements taken while the system is actively functioning or reacting. nsf.govmdpi.com These techniques provide dynamic insights into reaction mechanisms, intermediate species, structural transformations, and the correlation between structure and performance that cannot be obtained through traditional ex situ analysis. nsf.govmdpi.comrsc.org

Applying in situ/operando techniques to aluminum systems allows researchers to track changes in morphology, chemical bonding, valence state, and crystal structure as they occur. mdpi.comrsc.org This is particularly valuable for understanding complex processes such as corrosion, oxidation, catalytic reactions involving aluminum compounds, and the behavior of aluminum-based materials in electrochemical devices like batteries. nsf.govrsc.org

Various analytical methods can be adapted for in situ or operando studies of aluminum. Spectroscopic techniques like IR, Raman, and UV-Vis spectroscopy can be employed to monitor changes in chemical species and molecular structures during reactions. nsf.govrsc.org For instance, in situ Raman spectroscopy has been used to monitor fermentative processes. mdpi.com X-ray based techniques such as X-ray Diffraction (XRD), X-ray Absorption Spectroscopy (XAS), and X-ray Photoelectron Spectroscopy (XPS) are also frequently used to probe structural and electronic changes in aluminum materials under reaction conditions. mdpi.comrsc.org Electron microscopy techniques, including TEM and SEM, can sometimes be adapted for in situ observations, for example, studying damage evolution under irradiation. cambridge.org

Challenges in implementing in situ/operando techniques include designing specialized reaction cells or environmental chambers that are compatible with the analytical instrument and maintaining controlled reaction conditions during the measurement. nsf.govrsc.org Despite these challenges, the ability to obtain real-time, dynamic information makes in situ and operando techniques indispensable for a fundamental understanding of aluminum chemistry and materials science.

Example Data Table (Illustrative - based on typical spectroscopic data):

Compound/SystemTechniqueKey Peaks/Features (cm⁻¹ or nm)Assignment/InformationReference (Illustrative)
Aluminum HydroxideRaman300-680 cm⁻¹Discrimination of zeolite structures mdpi.com
Al³⁺-ARS ComplexUV-Vis~467 nm (absorption max)Formation of brown complex uitm.edu.my
Luteolin-Al(III) ComplexUV-Vis396 nmConfirmation of complexation researchgate.net
AlN FilmHRTEMLattice fringes, amorphous regionsMicrostructure, crystal orientation aip.org
Al-Fe IntermetallicsHRTEMFaceted planesCrystal structure, morphology researchgate.net

Detailed Research Findings Example (Synthesized from search results):

Research utilizing HRTEM has provided detailed insights into the defect structures formed in aluminum metal under irradiation. During in-situ HRTEM observations of aluminum in orientation subjected to 1000 keV electron irradiation, numerous planar defects were observed along {111} planes. cambridge.org Following irradiation with 15 keV He⁺ ions, a high density of small, polyhedron-shaped cavities (He-bubbles) was observed in addition to the planar defects. cambridge.org These findings, obtained through dynamic observation with HRTEM, highlight the technique's capability to analyze changes in atomic displacement and defect evolution in real-time during irradiation processes. cambridge.org

Theoretical and Computational Chemistry of Aluminum

Quantum Mechanical Studies of Aluminum Compounds and Clusters

Quantum mechanical methods, particularly ab initio and Density Functional Theory (DFT), are indispensable tools for probing the electronic structure and bonding characteristics of aluminum in different chemical environments, including small molecules, extended solids, and finite clusters. These methods allow for the calculation of properties such as geometries, vibrational frequencies, binding energies, and electronic transitions, which can be directly compared with experimental observations or used to predict the behavior of novel aluminum species.

Ab Initio and Density Functional Theory (DFT) Calculations on Aluminum Bonding and Reactivity

Ab initio and DFT calculations have been widely applied to study the nature of chemical bonding involving aluminum. These methods can describe the interaction of aluminum atoms with various elements and molecules, shedding light on the formation and stability of aluminum compounds. For instance, DFT studies have investigated the adsorption of organic molecules, such as 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives, on aluminum surfaces, revealing the nature of the chemisorption process and the strong electronic transfer from the aluminum substrate to the adsorbate rsc.org. The bonding in these cases can involve covalent interactions, and for organic layers, dispersive interactions can also contribute significantly to the adsorption energy, representing 20% to 50% of the total interaction energy between molecules and the metal surface anr.fr.

The performance of different DFT functionals and ab initio methods in describing aluminum compounds, particularly those with bridge bonding, has been evaluated. Studies have shown that while ab initio methods like MP2 can reproduce experimental values for bridge-bonded aluminum compounds within a few kcal/mol, many DFT methods, including hybrid functionals, exhibit larger errors, suggesting limitations in their ability to accurately represent this type of bonding acs.org.

DFT has also been used to study the interaction of aluminum atoms with other systems, such as graphene. These calculations can reveal the adsorption sites and the nature of the Al-C bonds, including the role of electron spin localization and charge transfer conicet.gov.ar. The reactivity of aluminum with small molecules like water has also been explored using DFT, investigating the interaction zones and bonding energies scielo.org.mx.

The reactivity of aluminum clusters with molecules like oxygen has been systematically investigated using DFT and ab initio molecular dynamics simulations. These studies aim to determine reaction pathways and energy barriers, highlighting the importance of appropriate functional selection for accurately describing charge transfer and predicting reactivity postech.ac.kr.

Computational Prediction of Aluminum Cluster Structures and Electronic Properties

Computational methods are crucial for predicting the stable structures and electronic properties of aluminum clusters (Aln). Due to their size-dependent properties, aluminum clusters exhibit diverse structural motifs and electronic behaviors that differ significantly from bulk aluminum. DFT calculations, often combined with global optimization algorithms like genetic algorithms, are employed to search for the lowest-energy structures of Aln clusters of varying sizes researchgate.netresearchgate.netyorku.ca.

Studies have shown that small aluminum clusters can adopt planar or three-dimensional structures depending on the number of atoms mdpi.com. As the cluster size increases, the structures tend to become more compact and approach the characteristics of bulk materials yorku.camdpi.com. The electronic properties, such as ionization potential and electron detachment energy, can be calculated using methods like DFT and Quantum Monte Carlo (QMC), and the results often show good agreement with experimental data aps.org.

The electronic structure of aluminum clusters can often be described by the jellium model, particularly for clusters containing metallic elements, where valence electrons are delocalized over the entire cluster researchgate.net. Clusters with specific numbers of valence electrons, such as 20 and 28, can exhibit pronounced stability and large energy gaps due to electron shell closing effects researchgate.net.

Spin Polarization and Magnetic Properties of Aluminum Clusters

The magnetic properties of aluminum clusters, particularly small ones and those doped with transition metals, have been investigated using spin-polarized DFT calculations. Studies have shown that small neutral aluminum clusters (Aln for n=2-11) can be spin-polarized in their ground state. For example, Aln clusters with odd n (3, 5, 7, 9, 11) can be spin doublets, while those with even n (2, 4, 6, 8) can be triplets, and Al10 is a singlet researchgate.networldscientific.com.

The spin polarization in aluminum clusters is primarily attributed to the atomic 3p electrons of aluminum atoms researchgate.networldscientific.com. The spin polarizability generally decreases as the size of the cluster increases researchgate.networldscientific.com. Al2 has been identified as the most spin-polarized among small clusters, with its triplet stability influenced by nuclear spins researchgate.networldscientific.com.

Doping aluminum clusters with transition metals can significantly enhance their magnetic moments compared to pure aluminum clusters aip.orgresearchgate.net. The magnetic moments in doped clusters like Al12Cr and Al12Mn are mainly derived from the spin splitting of the d electrons of the doped atoms aip.orgresearchgate.net. Spin-polarized calculations are essential for determining the magnetic properties of these doped aluminum clusters researchgate.netims.ac.jp.

Molecular Dynamics Simulations of Aluminum Interactions in Various Phases

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior and interactions of aluminum atoms in different phases, including liquid, solid, and at interfaces. These simulations provide insights into dynamic processes such as diffusion, transport phenomena, and structural evolution.

Simulations of Aluminum in Solution and Solid-Liquid Interfaces

MD simulations have been extensively used to study the behavior of aluminum in solution and at solid-liquid interfaces. These simulations can model the interactions of aluminum with solvents like water and investigate processes occurring at the interface between solid aluminum or aluminum oxide and aqueous solutions scm.comacs.orgchemrxiv.org.

Simulations of oxide-coated aluminum in contact with acidic and alkaline aqueous solutions using reactive force fields (ReaxFF) have provided insights into the structure, topology, and behavior of the Al/oxide surface during corrosion. These studies can analyze the chemical environments of atoms and the composition of the oxide film in different pH conditions, revealing how hydroxide (B78521) ions can influence the breakage of O-H bonds in coordinating water molecules and affect hydrolysis products acs.orgresearchgate.net.

MD simulations are also used to characterize the structure and dynamics at solid-liquid interfaces involving aluminum, such as the interface between crystalline aluminum and liquid aluminum or between aluminum and other metals like gallium or nickel researchgate.netaps.orgmdpi.comkuleuven.be. These simulations can determine atomic density profiles, in-plane ordering, and diffusion constants at the interface, showing that the interfacial structure and dynamics can be strongly dependent on the crystal orientation of the solid researchgate.netmdpi.com. The width of the solid-liquid interface for aluminum has been predicted to be on the order of a few Angstroms based on MD simulations researchgate.net.

Modeling of Aluminum Diffusion and Transport Phenomena

Molecular dynamics simulations are valuable for modeling diffusion and transport phenomena involving aluminum atoms in various materials and processes. This includes studying self-diffusion in bulk aluminum, diffusion in aluminum alloys, and diffusion at interfaces researchgate.netmdpi.commdpi.comresearchgate.netaip.org.

MD simulations can be used to determine diffusion coefficients and activation energies by analyzing the mean-squared displacement of atoms over time mdpi.comresearchgate.net. This approach is particularly useful for studying diffusion in complex systems, such as alloys or defective materials, where traditional methods for calculating diffusion barriers may be challenging researchgate.net.

Studies have investigated aluminum diffusion in decagonal quasicrystals, showing strong diffusion above a certain temperature and anisotropic behavior researchgate.net. MD simulations have also been applied to study diffusion during welding processes, such as ultrasonic welding of aluminum and copper, revealing asymmetrical diffusion at the interface and the influence of plastic deformation on diffusion rates mdpi.com.

Furthermore, MD simulations can model the diffusion of other species, such as hydrogen or ions, within aluminum or on aluminum surfaces and through oxide layers chemrxiv.orgresearchgate.net. These simulations can help understand processes like hydrogen embrittlement or the transport of ions in the thin water films present during atmospheric corrosion of aluminum chemrxiv.orgresearchgate.net.

Data Table: Examples of Computational Studies on Aluminum Clusters

Cluster Size (n)Method UsedProperties StudiedKey FindingsSource
2-11B3LYP/6-31+G(d) (DFT)Spin polarization, magnetic propertiesSmall clusters are spin-polarized; Al2 is most spin-polarized. researchgate.networldscientific.com
2-13FN-DMC, DFT (GGA)Total energies, ionization potential, electron affinityResults agree reasonably with experiments; structural transition at n=4-5. aps.org
13, 15DFTAdsorption of NO2 and SO2Al15 shows superior NO2 adsorption capacity. rsc.org
Al12X (X=Sc-Zn)DFTGeometric, electronic, magnetic properties, adsorptionDoping enhances magnetic moments; adsorption sites vary. aip.orgresearchgate.net
AlnV0/– (n=5-14)Photoelectron Spectroscopy, DFTGeometric and electronic structuresGround-state structural evolution differs for neutral and anionic clusters. acs.org

Data Table: Examples of Molecular Dynamics Simulations on Aluminum Systems

System StudiedMethod UsedPhenomena StudiedKey FindingsSource
Al solid-liquid interface ( chemrxiv.org)ab initio MD (OFDFT)Structure, dynamics, melting temperatureAtomic density oscillations, in-plane ordering in liquid layers, melting temperature in agreement with experiment. researchgate.net
Al-Ga solid-liquid interfaceClassical MD (EAM), ab initio MDStructure, transport propertiesLiquid layers show lateral structure commensurate with solid substrate. aps.org
Al-Al solid-liquid interface (100, 110, 111)MD (COMB3 potential)In-plane ordering, diffusion constant profilesIn-plane ordering and diffusion depend on substrate orientation. mdpi.com
Oxide-coated Al in aqueous solutionsReactive MD (ReaxFF)Corrosion behavior, oxide film structure and compositionHydroxide ions influence O-H bond breakage and hydrolysis products; pH affects film growth and dissolution. acs.orgresearchgate.net
Al-Ni-(O) wettingMDWetting behavior, intermetallic formationOxygen and reactivity affect spreading, contact angle, and formation of AlNi, Al3Ni5. kuleuven.be
Hydrogen diffusion in bulk AlMDDiffusion energy barrier, pre-exponential factorMethod can determine overall diffusion energy barrier from Arrhenius equation. researchgate.net
Al diffusion in decagonal quasicrystalsMD (pair potentials, EAM)Diffusion constant, activation enthalpies/volumesStrong, anisotropic diffusion observed above two-thirds of melting temperature. researchgate.net
Al-Cu ultrasonic welding interfaceMDDiffusion behaviorsAsymmetrical diffusion, influence of plastic deformation on diffusion rates. mdpi.com
Al-Zr solid solutionMDLattice expansionPredicts lattice parameter dependence on Zr concentration, agreement with experimental data. aip.org

Computational Thermodynamics and Kinetics of Aluminum Reactions

Computational thermodynamics and kinetics are essential for predicting the feasibility and rate of reactions involving aluminum. The CALculation of PHAse Diagram (CALPHAD) approach is widely used to calculate phase equilibria and thermodynamic properties in aluminum alloys. This method is valuable for material design and process optimization, providing efficient and accurate guidance on equilibrium and non-equilibrium phase relations. oaepublish.com While computational thermodynamics can predict changes in phase constitution with varying composition and temperature, integrating these predictions with material properties requires further computational tools and databases. dtic.mil

Studies have applied computational kinetics to understand the reaction mechanisms of aluminum in different environments. For instance, the oxidation kinetics of micron-sized aluminum powder in varying oxygen concentrations have been investigated using model-free kinetic methods like the Friedman method. This approach allows for the calculation of kinetic parameters, such as apparent activation energy and the pre-exponential factor, providing insights into the reaction process under different atmospheric conditions. mdpi.com

Another area where computational kinetics is applied is in the study of reactions between aluminum and other materials, such as Teflon. Modeling the kinetics of the reaction between aluminum and Teflon involves considering numerous elementary reactions and predicting the evolution of multiple species. These simulations are used to study phenomena like shock ignition and detonation in reactive materials. aip.orgaip.org

Computational modeling is also used to analyze transient solidification kinetics in aluminum-based multicomponent alloys. Numerical models can couple temperature and composition fields and account for multiple reactions during solidification, including primary phase transformations, precipitations, and eutectic and peritectic transformations. These models can also consider the effect of shrinkage-induced flow due to density differences between liquid and solid phases. aspur.rs

Atomistic and Multiscale Modeling of Aluminum Materials

Atomistic and multiscale modeling techniques are powerful tools for investigating the behavior of aluminum materials at different length scales, from the atomic level to the macroscopic. These methods provide insights into material properties, deformation mechanisms, and the influence of microstructure.

Atomistic simulations, such as molecular dynamics (MD), are used to probe phenomena at the sub-nanometer scale, including diffusion, dislocation nucleation, and solute interactions. elkamehr.com These simulations can help understand the mechanical behavior of aluminum alloys under various conditions. For example, atomistic simulations have been used to study the spall response in single-crystal aluminum under shock loading, revealing the effects of crystal orientation and impact velocity on spall width, duration, and stress. techscience.com Atomistic simulations have also been applied to investigate the uniaxial compressive behavior of different ternary phases in Al-Mg-Si alloys, providing insights into their elastic and plastic responses and identifying phases that exhibit brittle or ductile behavior. scientific.net

Multiscale modeling integrates simulations across different length scales, linking atomistic, mesoscale, and continuum levels to predict microstructure evolution, mechanical response, and failure mechanisms. elkamehr.com This hierarchical approach allows researchers to bridge the gap between fundamental physics and engineering applications. elkamehr.com

Microstructure Evolution Modeling in Aluminum Alloys

Modeling microstructure evolution in aluminum alloys is crucial for understanding and predicting their mechanical properties. Computational methods are used to simulate various processes that influence microstructure, including solidification, heat treatments, and deformation.

Models based on methods like cellular automaton–finite difference (CA-FD) are used to simulate dendrite and eutectic evolution during the solidification of aluminum alloys, taking into account solute distribution, growth kinetics, and nucleation mechanisms. mdpi.com These models can predict how factors like cooling rates and undercooling affect dendrite refinement and eutectic morphology. mdpi.com

Modeling microstructure evolution during heat treatments, such as solution treatment, involves simulating the dissolution and evolution of precipitates like Mg2Si particles and the growth and coarsening of silicon particles. osti.gov These models consider diffusion processes and the evolution of volumetric fractions of different phases over time and temperature. osti.gov

Multiscale frameworks are employed to model damage processes in aluminum alloys, such as crack growth, by statistically representing grain geometry and incorporating physics-based models at different scales. nasa.gov These frameworks can couple damage evolution with structural degradation, providing a more comprehensive understanding of material failure. nasa.gov

Data Table: Simulated Mechanical Properties of Al-Mg-Si Ternary Phases under Uniaxial Compression scientific.net

PhaseBehavior under Uniaxial Compression
GP-AlMg4Si6Brittle
U2-Al4Mg4Si4Brittle
β-Al3Mg2Si6Ductile

Computational Design of Novel Aluminum-Containing Materials

Computational approaches are increasingly used in the design of novel aluminum-containing materials with tailored properties. These methods can accelerate the discovery and optimization of new alloys and material structures.

Computational thermodynamics, particularly the CALPHAD method, is a key tool in computational alloy design, allowing for the prediction of phase diagrams and thermodynamic properties for various alloy compositions. oaepublish.com This is often combined with data-driven machine learning techniques to establish relationships between material composition, microstructure, and properties. oaepublish.com

Machine learning, trained on quantum mechanics calculations, is a powerful tool for developing interatomic potentials that can be used in large-scale atomistic simulations to predict material properties. nih.gov Active learning schemes can automate the construction of diverse training datasets, leading to the development of robust potentials for materials like elemental aluminum. nih.gov

Soft computing techniques, such as artificial neural networks (ANN), fuzzy logic, and genetic algorithms, have been successfully applied to the design of aluminum alloys by establishing correlations between composition, processing, microstructure, and properties. researchgate.net These methods can help in the rapid design of optimal heat treatment processes for novel aluminum alloys. researchgate.net

Computational design is also applied to optimize the geometry of aluminum structures, such as novel aluminum profiles, using techniques like finite element analysis and topology optimization to improve mechanical performance while minimizing material usage. mdpi.com

Computational Approaches to Environmental and Biological Aluminum Systems

Computational methods are vital for understanding the behavior and impact of aluminum in environmental and biological systems, where its speciation and interactions can be complex and difficult to study experimentally.

In biological environments, computational methods are fundamental for understanding aluminum speciation and its interactions with molecules of biological interest. nih.gov Aluminum speciation, which refers to the characterization of the types of complexes likely to form in biological media, is complex due to the variety of hydrolytic species and their low solubility. nih.gov Computational studies can help unveil details of aluminum-ligand interactions, characterizing interactions with biomolecular building blocks like amino acids and phosphates. nih.gov

Computational approaches are used to determine the various aluminum hydrolytic species that can form in aqueous solutions as a function of pH. nih.gov These studies are crucial for understanding how aluminum chelates with low and high molecular weight ligands, such as citrate (B86180) and serum transferrin, which are important for aluminum transport in blood. nih.govubc.ca Computational studies can also investigate the thermodynamics of substitution reactions involving aluminum complexes, for example, the substitution of water or hydroxide bound to aluminum by superoxide (B77818). nih.gov

Computational chemistry, including quantum chemical methods and molecular dynamics simulations, is used to study the interaction of aluminum with biological systems at a molecular level. ehu.eus These studies can explore how aluminum might disrupt metalloproteins by substituting essential metal ions like magnesium, altering protein structure and function. ehu.eusresearchgate.net Computational studies also investigate the pro-oxidant activity of aluminum, which is still being understood at the molecular level. ehu.eus

In environmental contexts, computational modeling can be applied to address various issues related to aluminum. This includes using techniques like density functional theory (DFT), microkinetic modeling, and classical molecular dynamics to study the properties, adsorption, and degradation mechanisms of contaminants in air and water, which can involve interactions with aluminum-containing materials. acs.org Computational fluid dynamics models are also used to simulate processes like the electrolysis of aluminum, helping to understand and optimize energy efficiency and environmental aspects of aluminum production. mdpi.com Computational approaches can also be used to study the interaction of potential corrosion inhibitors with aluminum surfaces to understand adsorption mechanisms and inhibition efficiency. jeires.com

Data Table: Main Low and High Molecular Weight Molecules Interacting with Aluminum in Blood nih.govresearchgate.net

MoleculeMolecular WeightRole in Aluminum Interaction
CitrateLowChelation, Transport
Serum TransferrinHighMain Blood Carrier

Q & A

How should experimental designs for aluminum compound synthesis be structured to address variability in reaction conditions?

Level: Basic
Methodological Answer: Use factorial experimental designs (e.g., 2³ factorial) to isolate variables like precursor type (e.g., aluminum nitrate vs. chloride), pH, and temperature. Assign coefficients (+1/-1) to high/low levels of variables and analyze interactions using ANOVA. For reproducibility, document reaction kinetics via in situ spectroscopy (e.g., FTIR) to track intermediate phases .

What statistical approaches resolve contradictions in aluminum electrolysis data under extreme industrial parameters?

Level: Advanced
Methodological Answer: Apply extreme value theory (EVT) to model outliers in cell voltage or anode effects. Pair with Monte Carlo simulations to quantify uncertainty in parameters like current efficiency. Cross-validate findings against datasets from smelters using distinct technologies (e.g., RA-300 vs. Soderberg) .

How can researchers ensure reproducibility in aluminum alloy phase characterization?

Level: Basic
Methodological Answer: Standardize sample preparation using ASTM guidelines (e.g., polishing protocols for SEM). Validate results via collaborative trials across labs, reporting mean crystallite sizes with error margins. Include raw XRD spectra and Rietveld refinement parameters in supplementary materials .

What methodologies optimize aluminum’s role in co-precipitation processes for environmental remediation?

Level: Advanced
Methodological Answer: Employ Box-Behnken experimental design to test variables (e.g., Al³⁺/Fe³⁺ ratios, mixing time). Quantify arsenic removal efficiency via ICP-MS and model interactions using response surface methodology (RSM). Compare with competing ions (e.g., sulfate) to assess selectivity .

How to validate novel aluminum-based catalysts’ stability under cyclic thermal loading?

Level: Advanced
Methodological Answer: Conduct accelerated aging tests (e.g., 100+ cycles between 25°C–600°C) with thermogravimetric analysis (TGA). Correlate structural degradation (via TEM) with activity loss using Arrhenius kinetics. Benchmark against γ-alumina reference materials .

What analytical frameworks address conflicting corrosion resistance data in aluminum alloys?

Level: Basic
Methodological Answer: Perform electrochemical impedance spectroscopy (EIS) in controlled electrolytes (e.g., NaCl). Use Kramers-Kronig transforms to validate data quality. Disambiguate pitting vs. uniform corrosion via 3D profilometry .

How should researchers contextualize aluminum’s anomalous solubility trends in aqueous systems?

Level: Basic
Methodological Answer: Model solubility using Pitzer equations to account for ionic strength effects. Compare experimental data with PHREEQC simulations, highlighting deviations in high-pH regimes (>10) where aluminate species dominate .

What protocols ensure ethical data reporting in aluminum nanoparticle toxicity studies?

Level: Advanced
Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata. Disclose nanoparticle synthesis routes (e.g., laser ablation vs. chemical reduction) and characterize agglomeration in situ via dynamic light scattering (DLS). Cite OECD guidelines for ecotoxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.